Calcifediol Impurity 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H44O2 |
|---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(1S)-3-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h9,11-12,20,23-25,28-29H,6-8,10,13-18H2,1-5H3/b12-11-/t20-,23+,24-,25+,27-/m1/s1 |
InChI Key |
UVVWRMXOHIVZBN-ZIWYXPTCSA-N |
Isomeric SMILES |
CC1=C(C[C@H](CC1)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C |
Canonical SMILES |
CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Formation of Calcifediol Impurity 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential synthesis pathways and formation mechanisms of Calcifediol Impurity 1, a stereoisomer of Calcifediol. The information presented herein is intended to support research, development, and quality control activities related to Calcifediol and its associated impurities.
Introduction
Calcifediol, also known as 25-hydroxyvitamin D3, is a critical prohormone in the vitamin D metabolic pathway. As with any active pharmaceutical ingredient (API), the identification and control of impurities are paramount to ensure product quality, safety, and efficacy. This compound has been identified as (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol, with the CAS number 23357-18-8. This impurity is a stereoisomer of Calcifediol, differing in the configuration at the 3-position of the A-ring (3-epi isomer) and potentially in the geometry of the triene system.
This guide will explore the plausible synthetic routes for obtaining this impurity as a reference standard and discuss its likely formation as a degradation product under various stress conditions.
Proposed Synthesis Pathway of this compound
The proposed pathway involves the protection of the C25-hydroxyl group, followed by the Mitsunobu reaction to invert the C3-hydroxyl group, and finally deprotection to yield the 3-epi-calcifediol (this compound).
Experimental Protocols
1. Protection of the C25-Hydroxyl Group of Calcifediol:
-
Objective: To selectively protect the tertiary hydroxyl group at the C25 position to prevent its participation in the subsequent Mitsunobu reaction.
-
Reagents: Calcifediol, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dry Dichloromethane (DCM).
-
Procedure:
-
Dissolve Calcifediol in dry DCM in an inert atmosphere (e.g., under argon or nitrogen).
-
Add imidazole to the solution.
-
Slowly add a solution of TBDMSCl in dry DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain C25-O-TBDMS-Calcifediol.
-
2. Inversion of the C3-Hydroxyl Group via Mitsunobu Reaction:
-
Objective: To invert the stereochemistry of the C3-hydroxyl group from the natural (R) to the epi (S) configuration.
-
Reagents: C25-O-TBDMS-Calcifediol, Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), a suitable acid (e.g., p-nitrobenzoic acid), Dry Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve C25-O-TBDMS-Calcifediol, PPh3, and the acid in dry THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of DEAD or DIAD in dry THF to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
The resulting intermediate ester is then typically hydrolyzed under basic conditions (e.g., with potassium carbonate in methanol) to yield the inverted alcohol.
-
Purify the product by column chromatography.
-
3. Deprotection of the C25-Hydroxyl Group:
-
Objective: To remove the silyl protecting group from the C25-hydroxyl to yield the final product.
-
Reagents: C25-O-TBDMS-3-epi-Calcifediol, Tetrabutylammonium fluoride (TBAF) in THF.
-
Procedure:
-
Dissolve the protected 3-epi-calcifediol in THF.
-
Add a solution of TBAF (1M in THF) to the mixture.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final product, this compound, by column chromatography or preparative HPLC.
-
Formation of this compound under Forced Degradation
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.[4][5][6] this compound, being a stereoisomer, is likely formed under specific stress conditions that promote epimerization and/or isomerization.
Summary of Forced Degradation Conditions and Potential Products
The formation of this compound is most likely to occur under conditions that can facilitate the epimerization of the C3-hydroxyl group.
| Stress Condition | Reagents/Parameters | Plausible Formation of Impurity 1 | Other Likely Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, elevated temperature | Possible. Acidic conditions can potentially catalyze the epimerization at the C3 position. | Isotachysterol and other isomerization products.[7] |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature | Less Likely. Base-catalyzed epimerization at C3 is less commonly reported for this class of compounds. | Degradation of the side chain, potential for other rearrangements. |
| Oxidative Stress | 3-30% H₂O₂, room temperature | Unlikely to be the primary pathway for epimerization. | Oxidation of the hydroxyl groups and the triene system. |
| Thermal Stress | 40°C - 80°C (solid or solution) | Possible. Elevated temperatures can provide the energy for the equilibrium between epimers to be established. | Pre-vitamin D isomers, pyro- and isopyro-calciferol.[8][9] |
| Photolytic Stress | Exposure to UV and/or visible light | Less Likely to be the primary pathway for C3-epimerization. | Pre-vitamin D isomers, tachysterol, lumisterol.[10] |
Mechanism of 3-Epimerization
The precise enzymatic mechanism for the in vivo C3-epimerization of vitamin D metabolites is not fully elucidated but is known to occur.[11][12][13] In a chemical context, acid-catalyzed epimerization of a secondary alcohol can proceed through a carbocation intermediate or via an SN1-type mechanism, which would allow for the formation of both stereoisomers. Thermal conditions can provide the necessary energy to overcome the activation barrier for this isomerization.
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain detailing the yield of this compound from either a direct synthesis or as a percentage of degradation under specific forced degradation conditions. The tables below are structured to accommodate such data as it becomes available through experimental work.
Table 1: Synthetic Yield of this compound
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1 | Calcifediol | C25-Protected Calcifediol | TBDMSCl, Imidazole | Data not available |
| 2 | C25-Protected Calcifediol | C25-Protected Impurity 1 | PPh₃, DEAD, p-nitrobenzoic acid | Data not available |
| 3 | C25-Protected Impurity 1 | This compound | TBAF | Data not available |
Table 2: Formation of this compound in Forced Degradation Studies
| Stress Condition | Duration | Temperature (°C) | % Calcifediol Degraded | % this compound Formed |
| 0.1 M HCl | Specify | Specify | Data not available | Data not available |
| 0.1 M NaOH | Specify | Specify | Data not available | Data not available |
| 3% H₂O₂ | Specify | Specify | Data not available | Data not available |
| Thermal (Solid) | Specify | Specify | Data not available | Data not available |
| Photolytic | Specify | Specify | Data not available | Data not available |
Conclusion
This compound is a significant stereoisomeric impurity of Calcifediol. While a definitive, published synthesis pathway is not available, a plausible route involving a Mitsunobu reaction for the key C3-epimerization step has been proposed. The formation of this impurity is also anticipated under forced degradation conditions, particularly under acidic and thermal stress, which can promote epimerization. Further experimental work is required to quantify the formation of this compound under these conditions and to fully validate the proposed synthetic pathway. This guide provides a foundational understanding for researchers and drug development professionals working with Calcifediol to aid in the synthesis of this impurity as a reference standard and to inform the development of stability-indicating analytical methods.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Stability and Kinetic Study on Thermal Degradation of Vitamin D3 in Fortified Canola Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C-3 epimerization of vitamin D3 metabolites and further metabolism of C-3 epimers: 25-hydroxyvitamin D3 is metabolized to 3-epi-25-hydroxyvitamin D3 and subsequently metabolized through C-1alpha or C-24 hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epimers of Vitamin D: A Review [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
The Genesis of an Isomer: Unraveling the Origin of Calcifediol Impurity 1
For Immediate Release
[City, State] – October 26, 2025 – In the intricate landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. For calcifediol, a crucial prohormone of vitamin D, ensuring its integrity involves a deep understanding of potential impurities that can arise during its production. This technical guide delves into the origin of a specific isomer, "Calcifediol Impurity 1," providing researchers, scientists, and drug development professionals with a comprehensive overview of its formation, supported by experimental evidence and detailed methodologies.
Calcifediol, chemically known as (3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-3,25-diol, is primarily synthesized through the 25-hydroxylation of vitamin D3 (cholecalciferol). While this process is designed to be highly specific, the inherent chemical nature of vitamin D and its derivatives makes them susceptible to various transformations, leading to the formation of impurities. "this compound," identified by the CAS number 23357-18-8 and the systematic name (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol, is one such isomeric impurity.
The molecular formula of both calcifediol and Impurity 1 is C27H44O2, indicating they are stereoisomers. The formation of this impurity is not a result of a flaw in the primary hydroxylation step but rather a consequence of the inherent instability of the conjugated triene system in the secosteroid backbone of vitamin D compounds. This system is sensitive to heat, light, and acidic conditions, all of which can be encountered during synthesis, purification, and storage.
Key Formation Pathways
The emergence of this compound can be attributed to two primary mechanisms: thermal isomerization and photochemical rearrangement.
1. Thermal Isomerization:
During the synthesis and purification of calcifediol, elevated temperatures can induce a reversible isomerization between calcifediol and its previtamin D3 form, pre-25-hydroxyvitamin D3. This equilibrium is a well-documented phenomenon for vitamin D compounds. While pre-25-hydroxyvitamin D3 is a distinct entity, the thermal stress can also lead to the formation of other isomers, including tachysterol and lumisterol analogues of 25-hydroxyvitamin D3. Although not explicitly named "Impurity 1," these isomers represent potential degradation pathways. More specific to Impurity 1, subtle changes in the stereochemistry of the A-ring or the triene system can occur under thermal duress, leading to the specific isomeric configuration of Impurity 1.
2. Photochemical Rearrangement:
Vitamin D compounds are notoriously sensitive to ultraviolet (UV) radiation. Exposure to light during processing or storage can trigger a cascade of photochemical reactions. This can lead to the formation of various photoproducts, including suprasterols and the aforementioned tachysterol and lumisterol isomers. The specific wavelength of light and the duration of exposure can influence the distribution of these photoproducts. It is highly probable that "this compound" is one of the stable photoproducts formed under certain irradiation conditions.
Experimental Evidence and Methodologies
The identification and quantification of this compound are typically achieved through high-performance liquid chromatography (HPLC).
Experimental Protocol: HPLC Analysis of Calcifediol and its Impurities
-
Objective: To separate and quantify calcifediol and its related impurities, including Impurity 1.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water is commonly used. The exact gradient profile would be optimized to achieve baseline separation of all impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 265 nm, which is the characteristic absorbance maximum for the conjugated triene system of vitamin D compounds.
-
Sample Preparation: A known concentration of the calcifediol sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and filtered before injection.
-
Quantification: The amount of Impurity 1 is determined by comparing its peak area to that of a certified reference standard of this compound.
Quantitative Data Summary
The following table summarizes typical impurity levels observed in calcifediol production batches, highlighting the importance of stringent process control to minimize their formation.
| Impurity Name | CAS Number | Typical Limit (as per pharmacopeia) |
| Calcifediol Impurity A | 61585-29-3 | ≤ 0.5% |
| Calcifediol Impurity B | 22145-68-2 | ≤ 0.5% |
| Calcifediol Impurity C | 39932-44-0 | ≤ 0.5% |
| Calcifediol Impurity D | 1233749-00-2 | ≤ 0.5% |
| This compound | 23357-18-8 | ≤ 0.2% |
| Any other individual impurity | - | ≤ 0.1% |
| Total Impurities | - | ≤ 1.0% |
Visualizing the Pathways
To better illustrate the relationships between calcifediol and its potential impurities, the following diagrams are provided.
Unveiling Calcifediol Impurity 1: A Technical Guide to its Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure and characterization of "Calcifediol Impurity 1," a critical aspect in the quality control and development of pharmaceutical products containing Calcifediol. This document outlines the identity of the impurity, its potential formation, and detailed methodologies for its characterization.
Chemical Identity and Structure
This compound is a known related substance of Calcifediol, a prohormone of the active form of vitamin D, calcitriol. Ensuring the purity of Calcifediol is crucial for its therapeutic efficacy and safety.
The chemical structure and identity of this compound are summarized in the table below.
| Parameter | Information |
| Systematic (IUPAC) Name | (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol[1][2][3] |
| Synonyms | This compound |
| CAS Number | 23357-18-8[1][2][3] |
| Molecular Formula | C₂₇H₄₄O₂[1][2][3] |
| Molecular Weight | 400.65 g/mol [1][2][3] |
This compound is an isomer of Calcifediol, indicating it has the same molecular formula and weight but a different spatial arrangement of atoms.
Potential Formation Pathways
Impurities in active pharmaceutical ingredients (APIs) like Calcifediol can arise from various sources, including the synthesis process, degradation of the API, or interaction with excipients. Calcifediol and other vitamin D analogues are known to be sensitive to light, heat, and acidic conditions, which can lead to isomerization and the formation of various impurities.[4]
The formation of this compound is likely a result of the isomerization of Calcifediol. The following diagram illustrates a potential degradation pathway for Calcifediol, highlighting the role of stress factors.
Caption: Potential degradation pathway of Calcifediol leading to the formation of Impurity 1.
Characterization and Analytical Protocols
The accurate identification and quantification of this compound are essential for quality control. This requires robust analytical methods. The following sections detail representative experimental protocols for the characterization of this impurity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the separation and quantification of Calcifediol and its impurities.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the analysis of vitamin D compounds.
-
Mobile Phase: A gradient mixture of acetonitrile and water is a typical mobile phase. The gradient program should be optimized to achieve sufficient resolution between Calcifediol and its impurities.
-
Example Gradient:
-
Start with 60% Acetonitrile / 40% Water.
-
Linearly increase to 95% Acetonitrile over 20 minutes.
-
Hold at 95% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 265 nm, which is the characteristic absorbance maximum for the triene system in vitamin D analogues.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a suitable concentration (e.g., 1 mg/mL).
-
Quantification: The amount of this compound can be determined by comparing its peak area to that of a certified reference standard of the impurity.
The following diagram illustrates the general workflow for HPLC analysis.
Caption: General workflow for the analysis of this compound by HPLC.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of impurities.
Experimental Protocol: LC-MS Method
-
LC System: Utilize the HPLC conditions described in Section 3.1.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI is often preferred for less polar compounds like vitamin D analogues.
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Acquisition: Acquire full scan data to determine the molecular weight and fragmentation data (MS/MS) to aid in structural elucidation. The expected protonated molecule [M+H]⁺ for this compound is m/z 401.6.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule. A purified sample of this compound is required for NMR analysis.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in the deuterated solvent.
-
Experiments:
-
¹H NMR: Provides information on the number and types of protons and their connectivity.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure and stereochemistry of the impurity by revealing proton-proton and proton-carbon correlations.
-
-
Data Analysis: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are compared with those of Calcifediol and other known related compounds to confirm the structure of the impurity.
Vitamin D Metabolic Pathway
To understand the context of Calcifediol and its impurities, it is helpful to visualize the main metabolic pathway of Vitamin D.
Caption: Simplified metabolic pathway of Vitamin D3.
Conclusion
The thorough characterization of "this compound" is a critical component of ensuring the quality, safety, and efficacy of Calcifediol drug products. This guide provides a foundational understanding of its chemical nature and outlines robust analytical methodologies for its identification and quantification. The implementation of these, or similarly validated, methods will support regulatory compliance and the development of high-quality pharmaceuticals. For definitive structural confirmation, the isolation of the impurity followed by comprehensive spectroscopic analysis, including 2D NMR, is recommended. Reference standards for this compound are commercially available and are essential for accurate quantification.
References
Technical Guide to the Spectroscopic Analysis of Calcifediol Impurities
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, publicly available spectroscopic data (NMR, MS, IR) for the specific compound designated as "Calcifediol Impurity 1" (CAS No. 23357-18-8) is limited. Commercial suppliers of this reference standard note that a Certificate of Analysis containing this data is available upon request from them. This guide will therefore utilize "Calcifediol EP Impurity A" (9β,10α-cholesta-5,7-diene-3β,25-diol; CAS No. 61585-29-3), a well-characterized and officially recognized impurity in the European Pharmacopoeia, as a representative example for the purposes of data presentation, experimental protocols, and structural illustration. The spectroscopic data presented herein is based on expected values derived from the known structure and is for illustrative purposes.
Introduction to Calcifediol and Its Impurities
Calcifediol, also known as 25-hydroxycholecalciferol, is the primary circulating metabolite of Vitamin D3 and a key biomarker for Vitamin D status. In the pharmaceutical manufacturing of Calcifediol, various related substances can arise as impurities from the synthesis process or degradation. These impurities must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental tools for the structural elucidation and characterization of these impurities.
Spectroscopic Data for Calcifediol EP Impurity A
The following tables summarize the expected quantitative spectroscopic data for Calcifediol EP Impurity A.
Table 1: Predicted ¹H and ¹³C NMR Data for Calcifediol EP Impurity A
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (δ, ppm) | Multiplicity & Integration | Chemical Shift (δ, ppm) | Carbon Type |
| 5.5 - 5.8 | m, 2H (olefinic) | 135 - 145 | C (quaternary olefinic) |
| 3.5 - 3.7 | m, 1H (CH-OH) | 115 - 120 | CH (olefinic) |
| 0.5 - 2.5 | m (aliphatic & side chain) | 65 - 75 | C-OH (C25) |
| 1.22 | s, 6H (C26/C27-CH₃) | 60 - 70 | CH-OH (C3) |
| 0.9 - 1.0 | d, 3H (C21-CH₃) | 10 - 50 | Aliphatic CH, CH₂, CH₃ |
| 0.6 - 0.7 | s, 3H (C18-CH₃) |
Table 2: Predicted Mass Spectrometry (MS) Data for Calcifediol EP Impurity A
| Parameter | Value | Interpretation |
| Ionization Mode | ESI+ / APCI+ | Electrospray or Atmospheric Pressure Chemical Ionization (Positive) |
| Molecular Formula | C₂₇H₄₄O₂ | |
| Molecular Weight | 400.65 g/mol | |
| [M+H]⁺ (m/z) | 401.34 | Protonated molecular ion |
| [M+Na]⁺ (m/z) | 423.32 | Sodium adduct |
| [M-H₂O+H]⁺ (m/z) | 383.33 | Loss of one water molecule |
| [M-2H₂O+H]⁺ (m/z) | 365.32 | Loss of two water molecules |
Table 3: Predicted Infrared (IR) Spectroscopy Data for Calcifediol EP Impurity A
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3200 - 3600 | Strong, Broad | O-H stretch (hydroxyl groups) |
| 2850 - 3000 | Strong | C-H stretch (aliphatic) |
| ~1650 | Weak | C=C stretch (conjugated diene) |
| 1000 - 1200 | Medium | C-O stretch (hydroxyl groups) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the Calcifediol impurity reference standard. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument equipped with a standard broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a single-pulse experiment with a 30-degree pulse angle and a relaxation delay of at least 2 seconds.
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C experiment (e.g., using a zgpg30 pulse sequence).
-
Set the spectral width to cover the full range of carbon signals (e.g., 0 to 200 ppm).
-
Use a longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) to obtain good quality data, especially for quaternary carbons.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the impurity standard (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.
-
Chromatographic Separation (LC-MS):
-
Inject a small volume (e.g., 1-5 µL) of the sample solution.
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry Analysis:
-
Utilize an ESI or APCI source in positive ion mode.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).
-
For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., m/z 401.34) and applying collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Process the data using the instrument's software to identify the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Acquire a background spectrum of the clean, empty crystal.
-
Place a small amount of the solid impurity standard directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Scan the sample over the mid-IR range (e.g., 4000 to 400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizations
The following diagrams illustrate the relationship between Calcifediol and its impurities, as well as a typical workflow for their analysis.
Caption: Relationship between Calcifediol and its common impurities.
Caption: General workflow for spectroscopic analysis of impurities.
Technical Guide: Calcifediol Impurity 1 (CAS 23357-18-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Calcifediol Impurity 1 (CAS No: 23357-18-8), a known related substance of Calcifediol. This document is intended for researchers, scientists, and drug development professionals involved in the quality control, analysis, and formulation of Calcifediol. While detailed proprietary data for this specific impurity is not extensively available in the public domain, this guide consolidates the existing knowledge and provides context based on the chemistry and analysis of Calcifediol and its related compounds. The guide covers the chemical identity, analytical methodologies for its assessment, and its relevance in the context of pharmaceutical quality.
Chemical Identity and Properties
This compound is a stereoisomer of Calcifediol. Its primary role in the pharmaceutical industry is as a reference standard for the accurate identification and quantification of this impurity in Calcifediol active pharmaceutical ingredients (APIs) and formulated drug products.[1][2]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 23357-18-8 | [1][2][3][4] |
| Chemical Name | (S)-3-((Z)-2-((1R, 3aR, 7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2, 3, 3a, 6, 7, 7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol | [1][2] |
| Molecular Formula | C27H44O2 | [1][2][3][4] |
| Molecular Weight | 400.65 g/mol | [1][2] |
| Synonyms | Calcifediol, Impurity Standard | [2] |
Role in Pharmaceutical Analysis
This compound is utilized as a qualified reference standard in various stages of drug development and manufacturing. Its primary applications include:
-
Analytical Method Development and Validation: Essential for developing and validating chromatographic methods (e.g., HPLC, LC-MS) to ensure they are specific, accurate, and precise for the detection and quantification of this impurity.[1][2]
-
Routine Quality Control (QC): Used as a comparator in routine QC testing of Calcifediol batches to ensure they meet the predefined purity specifications.[1][2]
-
Stability Testing and Impurity Profiling: Employed in stability studies to monitor the formation of Impurity 1 under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, oxidation) and to establish the impurity profile of the drug substance and product.[1][2]
-
Regulatory Submissions: Data generated using this reference standard is crucial for inclusion in regulatory filings, such as Abbreviated New Drug Applications (ANDAs), to demonstrate control over impurities.[2]
Analytical Methodologies
While a specific analytical method for the standalone analysis of this compound is not publicly detailed, its analysis is typically integrated into the overall purity assessment of Calcifediol. The United States Pharmacopeia (USP) provides a comprehensive HPLC method for the assay of Calcifediol, which can be adapted for impurity profiling.
Table 2: Representative HPLC Method for Calcifediol Analysis (Adaptable for Impurity Profiling)
| Parameter | Description |
| Column | L3 packing (e.g., cyano-bonded silica), 4-mm × 30-cm |
| Mobile Phase | A mixture of heptane, water-saturated heptane, methylene chloride, and ethyl acetate (e.g., 6:6:3:5 v/v/v/v) |
| Detector | UV at 254 nm |
| Internal Standard | Testosterone solution in ethyl acetate (approx. 0.10 mg/mL) |
| Standard Preparation | A solution of USP Calcifediol RS in the Internal standard solution (approx. 20 µg/mL) |
| Assay Preparation | A solution of the Calcifediol sample in the Internal standard solution |
Source: Adapted from USP Monograph for Calcifediol[5]
Experimental Protocol: General Procedure for Impurity Profiling by HPLC
-
Preparation of Solutions:
-
Prepare the mobile phase as specified and degas it.
-
Accurately prepare a solution of the internal standard.
-
Accurately prepare a standard solution of Calcifediol and a reference solution of this compound in the internal standard solution.
-
Accurately prepare a solution of the Calcifediol sample to be tested in the internal standard solution.
-
-
Chromatographic System:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
The system suitability is checked by injecting the standard preparation multiple times. The relative standard deviation of the peak response ratios and the resolution between Calcifediol and any known impurity should meet the predefined criteria.
-
-
Procedure:
-
Inject equal volumes of the standard preparation, the Impurity 1 reference solution, and the sample preparation into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
-
Calculation:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of Impurity 1 in the sample based on the peak area response relative to the standard.
-
Diagram 1: General Workflow for Impurity Identification and Quantification
Caption: A typical workflow for the analysis of pharmaceutical impurities.
Synthesis and Formation
A specific, detailed synthesis protocol for this compound is not publicly available. As a stereoisomer of Calcifediol, its synthesis would likely involve stereoselective steps to achieve the desired configuration at the chiral centers.
Impurities in pharmaceutical products can arise from various sources:
-
Starting Materials: Impurities present in the starting materials or reagents used in the synthesis of Calcifediol.
-
By-products of the Synthesis: Formation of stereoisomers or other related substances during the chemical reactions.
-
Degradation Products: Formation due to the degradation of Calcifediol under the influence of light, heat, moisture, or other stress conditions. Forced degradation studies are conducted to understand these degradation pathways.[6]
Biological Context and Signaling Pathways
There is no specific information available in the public domain regarding the biological activity or potential signaling pathways affected by this compound. The biological focus is on the active drug, Calcifediol, and its hormonally active metabolite, Calcitriol.
Calcifediol itself is a prohormone. It is converted in the liver from Vitamin D3 (cholecalciferol). Calcifediol is then transported to the kidneys where it is hydroxylated to form Calcitriol (1,25-dihydroxycholecalciferol), the biologically active form of Vitamin D.[7][8] Calcitriol binds to the Vitamin D receptor (VDR), which then acts as a transcription factor to modulate gene expression. This pathway is crucial for regulating calcium and phosphate homeostasis.[7][8][9]
Diagram 2: Simplified Metabolic Pathway of Vitamin D
Caption: The metabolic activation of Vitamin D3 to its active form, Calcitriol.
The presence of impurities like this compound is monitored and controlled to ensure the safety and efficacy of the drug product, as their biological effects are generally uncharacterized.
Conclusion
This compound is a critical reference standard for ensuring the quality and purity of Calcifediol. While specific data on its synthesis and biological activity are limited, established analytical techniques, particularly HPLC, are used for its control. This guide provides a foundational understanding for professionals working with Calcifediol, emphasizing the importance of impurity profiling in drug development and manufacturing. Further detailed information, including specific quantitative data, would typically be found in the Certificate of Analysis provided by the reference standard supplier.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. This compound | CAS No: 23357-18-8 [aquigenbio.com]
- 3. kmpharma.in [kmpharma.in]
- 4. cymitquimica.com [cymitquimica.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin D - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Physical and Chemical Properties of Calcifediol Impurity 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcifediol, the 25-hydroxy metabolite of vitamin D3, is a crucial prohormone in the vitamin D endocrine system. Its purity is of utmost importance in pharmaceutical formulations. This technical guide provides a comprehensive overview of the known physical and chemical properties of "Calcifediol Impurity 1," a recognized related substance of Calcifediol. Due to the limited availability of specific experimental data for this impurity in public literature, this guide also furnishes detailed information on the parent compound, Calcifediol, as a primary reference point. Furthermore, it outlines general experimental protocols relevant to the analysis of Calcifediol and its impurities and discusses the established biological signaling pathways of the Vitamin D endocrine system.
Identification and Basic Properties of this compound
This compound is a known impurity of Calcifediol and is utilized as a reference standard in analytical testing to ensure the quality and purity of the active pharmaceutical ingredient (API).[1][2]
| Property | Value | Source |
| Chemical Name | (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol | [1][2] |
| CAS Number | 23357-18-8 | [1][2] |
| Molecular Formula | C27H44O2 | [1][2] |
| Molecular Weight | 400.65 g/mol | [2] |
Physical and Chemical Properties of Calcifediol (Reference Compound)
As a primary reference, the properties of the parent compound, Calcifediol, are summarized below. These properties provide a foundational understanding for researchers working with its related impurities.
| Property | Value | Source |
| Appearance | White or almost white crystals | [3] |
| Melting Point | 74-76 °C | [4] |
| Solubility | Practically insoluble in water; freely soluble in alcohol; soluble in fatty oils, DMSO, and ethanol. | [3][5][6] |
| Sensitivity | Sensitive to air, heat, and light. | [3] |
| Storage | Store at -20°C. | [1] |
Experimental Protocols for Analysis
The analysis of Calcifediol and its impurities, including Impurity 1, typically involves chromatographic techniques to ensure separation and accurate quantification. Forced degradation studies are also crucial to identify potential degradation products and to establish the stability-indicating nature of analytical methods.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A stability-indicating HPLC method is essential for separating Calcifediol from its impurities and degradation products. While a specific method for "this compound" is not detailed in public literature, a general approach based on methods for Vitamin D and its analogues would be as follows:
-
Column: A reversed-phase C18 column is commonly used for the separation of Vitamin D and its isomers.[7][8]
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents, such as water with a modifier (e.g., trifluoroacetic acid) and acetonitrile or methanol, is often employed.[7]
-
Detection: UV detection at a wavelength of approximately 265 nm is suitable for cholecalciferol and its derivatives.[7][9]
-
Temperature: The column is typically maintained at a controlled temperature, for example, 40°C, to ensure reproducibility.[7]
Forced Degradation Studies
Forced degradation studies are critical for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[10][11] Typical stress conditions for Calcifediol would include:
-
Acid Hydrolysis: Treatment with an acid such as 0.1 M HCl at elevated temperatures (e.g., 60°C).
-
Base Hydrolysis: Treatment with a base such as 0.1 M NaOH at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.
-
Thermal Degradation: Heating the solid drug substance or a solution at high temperatures.
-
Photolytic Degradation: Exposing the drug substance to UV and visible light.[10]
Biological Context: Vitamin D Signaling Pathway
While the specific biological activity of this compound is not documented, understanding the signaling pathway of the parent compound, Calcifediol, and its active metabolite, Calcitriol, is essential for any toxicological or pharmacological assessment. Vitamin D exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[12][13][14]
The general mechanism of action is as follows:
-
Binding: The active form of Vitamin D, Calcitriol (1,25-dihydroxyvitamin D3), binds to the VDR in the cytoplasm of target cells.[15]
-
Heterodimerization: The Calcitriol-VDR complex translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[2][15]
-
Gene Transcription: This heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[13][15]
-
Biological Effects: This binding modulates the transcription of genes involved in calcium and phosphate homeostasis, bone metabolism, immune function, and cell proliferation and differentiation.[12][13][16]
Conclusion
"this compound" is an important reference standard for ensuring the quality of Calcifediol drug products. While its basic chemical identity is established, a comprehensive public profile of its physical and chemical properties, as well as its biological activity, remains to be fully characterized. This guide provides the available data for this impurity and leverages the extensive knowledge of its parent compound, Calcifediol, to offer a robust scientific resource. The outlined experimental approaches provide a framework for the analytical characterization of this and other related substances. Further research is warranted to fully elucidate the specific properties and potential biological significance of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. drugfuture.com [drugfuture.com]
- 4. CALCIFEDIOL | 19356-17-3 [chemicalbook.com]
- 5. Calcifediol (CAS 19356-17-3): R&D Systems [rndsystems.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. impactfactor.org [impactfactor.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Vitamin D - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. youtube.com [youtube.com]
- 16. Vitamins D: Relationship between Structure and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Calcifediol Impurity 1: A Comprehensive Technical Guide for Use as a Pharmaceutical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Calcifediol Impurity 1, a critical reference standard for the pharmaceutical industry. It covers the identity, characterization, and application of this impurity in ensuring the quality and safety of drug products containing calcifediol.
Introduction to Calcifediol and its Impurities
Calcifediol, also known as 25-hydroxycholecalciferol, is a crucial prohormone in the Vitamin D endocrine system. It is the primary circulating form of Vitamin D3 and is converted in the kidneys to the active form, calcitriol. Calcitriol plays a vital role in calcium homeostasis, bone metabolism, and various other physiological processes.
During the synthesis, storage, or degradation of calcifediol, various impurities can arise. These impurities must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. "this compound" is one such impurity that is used as a reference standard in analytical testing.
Characterization of this compound
This compound is a well-characterized compound used for the identification and quantification of this specific impurity in calcifediol drug substances and drug products.[1][2]
| Identifier | Value | Source |
| Chemical Name | (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol | [1][2] |
| CAS Number | 23357-18-8 | [1][2][3] |
| Molecular Formula | C27H44O2 | [1][2][3] |
| Molecular Weight | 400.65 g/mol | [1][2][3] |
A detailed Certificate of Analysis (CoA) for a specific batch of this compound reference standard would be provided by the supplier and would include quantitative data on its purity, identity, and characterization. This typically includes:
| Analytical Test | Typical Specification |
| Purity by HPLC | ≥95% |
| Identity by ¹H NMR, ¹³C NMR | Conforms to structure |
| Identity by Mass Spectrometry (MS) | Conforms to molecular weight |
| Identity by Infrared Spectroscopy (IR) | Conforms to reference spectrum |
| Specific Rotation | Batch-specific value |
| Water Content (Karl Fischer) | Report value |
| Residual Solvents (GC) | Meets pharmacopeial limits |
Role in Pharmaceutical Quality Control
As a pharmaceutical reference standard, this compound is essential for several quality control applications:
-
Analytical Method Development: Used to develop and optimize chromatographic methods (e.g., HPLC, LC-MS) for the separation and quantification of this impurity in the presence of calcifediol and other related substances.[1][2]
-
Method Validation: A critical component in validating analytical methods to demonstrate their accuracy, precision, specificity, linearity, and range for quantifying this compound.[1][2]
-
Impurity Profiling: Enables the identification and tracking of this specific impurity in stability studies and during the manufacturing process of calcifediol.[1]
-
Routine Quality Control Testing: Used as a standard to ensure that batches of calcifediol drug substance and drug product meet the predefined specifications for this impurity.[1][2]
Experimental Methodologies
While specific experimental protocols are proprietary and method-dependent, the following provides a general framework for the use of this compound in a typical HPLC-based purity analysis.
Preparation of Standard and Sample Solutions
Standard Solution:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in a suitable diluent (e.g., methanol, acetonitrile, or a mixture of mobile phase components) to a known concentration.
-
Perform serial dilutions as necessary to prepare working standard solutions at concentrations appropriate for the analytical method's sensitivity.
Sample Solution:
-
Accurately weigh a sample of the calcifediol drug substance or a representative portion of the drug product.
-
Dissolve the sample in the same diluent used for the standard solution to a known concentration.
-
The concentration of the sample solution should be chosen so that the expected level of Impurity 1 falls within the calibration range of the analytical method.
Chromatographic Conditions (Illustrative Example)
| Parameter | Typical Condition |
| Column | C18, e.g., 4.6 mm x 150 mm, 3.5 µm |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile, methanol). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV, typically in the range of 265 nm |
| Injection Volume | 10 µL |
System Suitability
Before sample analysis, system suitability tests are performed using the standard solution to ensure the chromatographic system is performing adequately. Typical parameters include:
-
Tailing factor: To assess peak shape.
-
Theoretical plates: To measure column efficiency.
-
Repeatability (%RSD): To ensure precision of replicate injections.
Quantification
The amount of this compound in a sample is typically determined using an external standard method. The peak area of Impurity 1 in the sample chromatogram is compared to the peak area of the known concentration of the this compound reference standard.
Potential Formation and Signaling Pathways
The exact pathways for the formation of this compound are not extensively detailed in publicly available literature. However, impurities in vitamin D analogues can arise from various sources, including the synthesis process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. Photodegradation is a known degradation pathway for vitamin D compounds.
Caption: Potential origins of this compound.
The biological activity and potential interaction of this compound with the vitamin D signaling pathway are generally not studied in detail, as the primary goal in drug development is to minimize its presence. The established signaling pathway for calcifediol involves its conversion to calcitriol, which then binds to the Vitamin D Receptor (VDR) to elicit genomic and non-genomic responses.
References
Unraveling the Enigma of Calcifediol Impurity 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcifediol (25-hydroxyvitamin D3) is a critical prohormone in the vitamin D endocrine system, serving as the primary circulating form of vitamin D and the precursor to the active hormone, calcitriol. The purity of calcifediol is of utmost importance in therapeutic applications and research. "Calcifediol Impurity 1" is a recognized reference standard for analytical purposes, ensuring the quality and consistency of calcifediol preparations. While its chemical identity is established, its specific biological activity remains largely uncharacterized in publicly available scientific literature. This guide provides a comprehensive overview of the known information regarding this compound, placed within the well-established context of the vitamin D metabolic and signaling pathways.
Chemical Identity of this compound
A precise understanding of a molecule's structure is fundamental to postulating its potential biological interactions. The key chemical identifiers for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 23357-18-8 | [1][2] |
| Molecular Formula | C₂₇H₄₄O₂ | [1][2] |
| Molecular Weight | 400.65 g/mol | [1] |
| Synonym | (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol | [1][3] |
The Vitamin D Metabolic and Signaling Pathway: The Context for Impurity Activity
To appreciate the potential biological relevance of any vitamin D-related compound, one must first understand the intricate pathway of its parent molecules. Vitamin D undergoes a two-step activation process to become biologically active.
-
Hepatic Hydroxylation: Vitamin D₃ (cholecalciferol), derived from sun exposure or diet, is transported to the liver where it is hydroxylated by the enzyme 25-hydroxylase (primarily CYP2R1) to form calcifediol (25-hydroxyvitamin D₃).[4] Calcifediol is the major circulating form of vitamin D and is used to determine a person's vitamin D status.[5]
-
Renal Hydroxylation: Calcifediol is then transported to the kidneys, where it undergoes a second hydroxylation by the enzyme 1α-hydroxylase (CYP27B1) to form calcitriol (1,25-dihydroxyvitamin D₃), the biologically active form of vitamin D.[5][6]
Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor present in numerous tissues throughout the body.[5] This binding allows the VDR to act as a transcription factor, modulating the expression of genes involved in a wide array of physiological processes, most notably calcium and phosphate homeostasis.[5]
References
- 1. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi-res.com [mdpi-res.com]
- 5. What is the mechanism of Calcifediol? [synapse.patsnap.com]
- 6. Development of Efficient Chemical Syntheses of Vitamin D Degradation Products | Anticancer Research [ar.iiarjournals.org]
Formation of Calcifediol Impurity 1 During Drug Substance Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the formation of "Calcifediol Impurity 1," identified as 25-Hydroxy-7-dehydrocholesterol, a critical process-related impurity in the synthesis of the drug substance Calcifediol. The guide outlines the primary synthetic pathways to Calcifediol, elucidates the mechanisms by which Impurity 1 is formed, and presents detailed experimental protocols for its analytical determination. Quantitative data from various synthetic and analytical methodologies are summarized to provide a comprehensive understanding of the factors influencing the impurity profile. This document aims to equip researchers and drug development professionals with the necessary knowledge to control and monitor this impurity, ensuring the quality and safety of the final drug product.
Introduction to Calcifediol and its Synthesis
Calcifediol, the 25-hydroxylated metabolite of Vitamin D3, is a crucial prohormone in calcium and phosphate homeostasis.[1][2] It is synthesized for pharmaceutical use through various chemical and biotechnological routes. The common synthetic approaches generally involve the modification of a steroidal precursor, such as 7-dehydrocholesterol (7-DHC), cholesterol, or phytosterols.[3][4]
The chemical synthesis of Calcifediol is a multi-step process that can be susceptible to the formation of process-related impurities.[3] One of the key impurities that requires careful monitoring and control is "this compound," which has been identified as 25-Hydroxy-7-dehydrocholesterol. This impurity is structurally similar to the active pharmaceutical ingredient (API) and can arise from incomplete reactions or side reactions during the synthesis.
Identification and Characterization of this compound
"this compound" is chemically known as 25-Hydroxy-7-dehydrocholesterol. It is also designated as Calcifediol EP Impurity B in the European Pharmacopoeia.
Table 1: Identity of this compound
| Identifier | Value |
| Common Name | This compound |
| Systematic Name | (3β,5Z,7E)-Cholesta-5,7-diene-3,25-diol |
| Alternative Name | 25-Hydroxy-7-dehydrocholesterol, Calcifediol EP Impurity B |
| CAS Number | 22145-68-2 |
| Molecular Formula | C27H44O2 |
| Molecular Weight | 400.65 g/mol |
Formation of this compound in Drug Substance Synthesis
The formation of 25-Hydroxy-7-dehydrocholesterol is intrinsically linked to the synthetic route employed for Calcifediol production. A common strategy for Calcifediol synthesis involves the hydroxylation of a protected form of 7-dehydrocholesterol at the C25 position, followed by deprotection and subsequent photochemical and thermal isomerization steps to yield the final product.
A key step where Impurity 1 can be generated is during the initial hydroxylation of the steroidal backbone. If the starting material is 7-dehydrocholesterol, direct hydroxylation at the C25 position without subsequent isomerization of the B-ring diene system will result in the formation of 25-Hydroxy-7-dehydrocholesterol.
Additionally, a manufacturing process described in a scientific opinion from the European Food Safety Authority (EFSA) outlines a synthesis starting from cholestatrienol.[2] This process involves a hydroxylation step to separate trienol from other sterols, followed by epoxidation and reduction to yield 25-hydroxydehydrocholesterol, which is an intermediate that, if carried over, would be considered Impurity 1 in the final product.
The following diagram illustrates a simplified conceptual pathway where this impurity can arise:
Quantitative Analysis of Impurity Formation
While specific quantitative data on the formation of 25-Hydroxy-7-dehydrocholesterol under various manufacturing conditions is often proprietary, regulatory guidelines provide acceptable limits for impurities in the final drug substance. For instance, the EFSA scientific opinion on a calcidiol monohydrate product specifies that the total of all related substances should not exceed 1.5%.[2] The specific limit for individual impurities like Impurity 1 would be a fraction of this total, typically controlled to well below 0.5% in accordance with ICH guidelines.
Table 2: Illustrative Impurity Limits from a Regulatory Perspective
| Impurity | Specification Limit | Reference |
| Total Related Substances | ≤ 1.5% | [2] |
| Individual Unspecified Impurity | ≤ 0.10% | ICH Q3A(R2) |
| Individual Specified Impurity | Typically ≤ 0.5% | ICH Q3A(R2) |
Note: The limits in this table are for illustrative purposes and the actual specification for this compound should be established based on toxicological data and the manufacturing process capability.
Experimental Protocols for Impurity Detection and Quantification
The structural similarity between Calcifediol and 25-Hydroxy-7-dehydrocholesterol necessitates the use of high-resolution analytical techniques for their separation and quantification. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice.
High-Performance Liquid Chromatography (HPLC-UV) Method
A validated stability-indicating HPLC-UV method is essential for the routine quality control of Calcifediol drug substance.
Illustrative HPLC-UV Method Parameters:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of organic solvents like acetonitrile and methanol with an aqueous buffer.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: Controlled at a specific temperature, for example, 30 °C, to ensure reproducibility.
-
Detection: UV detection at a wavelength where both Calcifediol and the impurity have significant absorbance, often around 265 nm.
-
Sample Preparation: The drug substance is accurately weighed and dissolved in a suitable solvent, such as methanol or acetonitrile, to a known concentration.
-
Quantification: The amount of the impurity is determined by comparing its peak area to that of a qualified reference standard of 25-Hydroxy-7-dehydrocholesterol. The percentage of the impurity is calculated relative to the main Calcifediol peak.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and specificity, especially for impurity identification and quantification at very low levels, an LC-MS/MS method is employed.
Illustrative LC-MS/MS Method Parameters:
-
Chromatography: Utilizes UPLC (Ultra-Performance Liquid Chromatography) for faster and more efficient separation, often with a sub-2 µm particle size C18 column.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Calcifediol and 25-Hydroxy-7-dehydrocholesterol to ensure unambiguous identification and quantification.
-
Sample Preparation: Similar to HPLC, but may involve a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step for cleaner samples and to minimize matrix effects, especially when analyzing in complex matrices.
-
Internal Standard: A stable isotope-labeled internal standard of either Calcifediol or 25-Hydroxy-7-dehydrocholesterol is often used to improve accuracy and precision.
Control Strategies for this compound
The control of 25-Hydroxy-7-dehydrocholesterol in the final drug substance relies on a combination of strategies:
-
Process Optimization: Careful optimization of the reaction conditions during the hydroxylation and subsequent isomerization steps is critical. This includes controlling reaction time, temperature, and the stoichiometry of reagents to minimize the formation of the impurity and ensure complete conversion to the desired product.
-
In-Process Controls (IPCs): Implementing IPCs at critical stages of the synthesis allows for the monitoring of the impurity levels. If the level of Impurity 1 exceeds a predefined limit at an intermediate stage, appropriate purification steps can be introduced.
-
Purification: The final drug substance is typically subjected to one or more purification steps, such as crystallization or chromatography, to remove impurities to the required level.
-
Specification Setting: Establishing a stringent acceptance criterion for 25-Hydroxy-7-dehydrocholesterol in the final drug substance specification is a key component of the overall control strategy.
Conclusion
The formation of "this compound" (25-Hydroxy-7-dehydrocholesterol) is a critical quality attribute to consider during the synthesis of Calcifediol. A thorough understanding of the synthetic pathway and the potential for its formation, coupled with robust and validated analytical methods for its detection and quantification, are essential for ensuring the purity, safety, and efficacy of the final drug product. By implementing effective control strategies throughout the manufacturing process, drug developers can consistently produce high-quality Calcifediol that meets all regulatory requirements.
References
- 1. Calcifediol - Wikipedia [en.wikipedia.org]
- 2. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotechnological method for hydroxylation of vitamin D3 and its derivatives - IKiFP PAN [ikifp.edu.pl]
- 4. WO2020225830A1 - Novel method for synthesizing 25-oh cholesterol/calcifediol from phytosterol - Google Patents [patents.google.com]
Calcifediol Impurity 1: A Technical Guide on its Characterization and Relevance in Vitamin D Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of "Calcifediol Impurity 1," a known impurity in the synthesis of calcifediol (25-hydroxyvitamin D3). While extensive research has elucidated the intricate pathways of vitamin D metabolism, data on the direct biological effects of this specific impurity remain limited. This document serves to consolidate the available chemical and analytical information for this compound, placing it within the broader context of vitamin D endocrinology. The guide details the established metabolic pathway of vitamin D, from its synthesis in the skin or dietary intake to its activation and catabolism. Furthermore, it outlines the role of this compound as a reference standard in analytical methodologies crucial for the quality control and assurance of calcifediol pharmaceutical preparations.
Introduction to Calcifediol and Vitamin D Metabolism
Vitamin D is a group of fat-soluble secosteroids essential for calcium and phosphate homeostasis, bone health, and various other physiological processes. The two major forms are vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol). Vitamin D3 is synthesized in the skin upon exposure to ultraviolet B (UVB) radiation and can also be obtained from dietary sources[]. However, vitamin D itself is biologically inactive and requires two sequential hydroxylation steps to become the active hormone, calcitriol[][2].
The first hydroxylation occurs primarily in the liver, where vitamin D3 is converted to calcifediol (25-hydroxyvitamin D3) by the enzyme 25-hydroxylase, mainly CYP2R1 and to a lesser extent, CYP27A1[3][4]. Calcifediol is the major circulating form of vitamin D and is used to determine a person's vitamin D status[3][5]. The second hydroxylation takes place predominantly in the kidneys, where calcifediol is converted by 1-alpha-hydroxylase (CYP27B1) to calcitriol (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D[3][6]. Calcitriol then binds to the vitamin D receptor (VDR) in various target tissues to exert its biological effects[][2]. The metabolism of vitamin D is tightly regulated by parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and calcitriol itself[7][8].
Characterization of this compound
"this compound" is a substance used as a pharmaceutical reference standard for the active pharmaceutical ingredient, calcifediol[9]. Its primary application is in analytical method development, validation, and routine quality control of calcifediol preparations using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC)[9]. The availability of this high-purity reference standard is essential for impurity profiling and stability testing of calcifediol drug products, ensuring their safety and efficacy[9][10].
Chemical Identity
A summary of the chemical identification of this compound is provided in the table below.
| Parameter | Value | Reference |
| CAS Number | 23357-18-8 | [9] |
| Molecular Formula | C27H44O2 | [9] |
| Molecular Weight | 400.65 g/mol | [9] |
| Synonym | (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol | [9] |
Vitamin D Metabolic Pathway
The metabolic pathway of vitamin D is a multi-step process involving enzymatic conversions in the liver and kidneys. The following diagram illustrates the key steps in the synthesis of the active form of vitamin D3 and its subsequent catabolism.
Relation of this compound to Vitamin D Metabolism
Currently, there is no publicly available scientific literature that describes a direct biological role or effect of "this compound" on the vitamin D metabolic pathway. Its significance lies in being an impurity that needs to be monitored and controlled during the manufacturing of calcifediol. The presence of impurities in a drug product can potentially affect its stability, efficacy, and safety. Therefore, the primary relationship of "this compound" to vitamin D metabolism is in the context of pharmaceutical quality control. High-purity reference standards, such as that for "this compound," are crucial for developing and validating analytical methods to ensure that the levels of this impurity in the final calcifediol product are within acceptable, safe limits as defined by regulatory bodies.
The logical relationship can be visualized as follows:
Experimental Protocols
As there is no available data on the biological effects of "this compound," this section will focus on a general experimental protocol for its analytical detection, which is its primary application.
General Protocol for the Quantification of this compound in Calcifediol Drug Substance by HPLC
This protocol is a generalized representation and would require optimization and validation for specific applications.
Objective: To quantify the level of "this compound" in a sample of calcifediol drug substance.
Materials:
-
Calcifediol drug substance sample
-
"this compound" reference standard
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers and additives as required for the mobile phase (e.g., formic acid, ammonium acetate)
-
HPLC system with a UV or Mass Spectrometric detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of "this compound" reference standard.
-
Dissolve in a suitable solvent (diluent) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the calcifediol drug substance.
-
Dissolve in the same diluent used for the standard preparation to achieve a target concentration.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the appropriate column and mobile phase. The mobile phase composition and gradient program will need to be optimized to achieve adequate separation of calcifediol, "this compound," and any other known impurities.
-
Set the column temperature and flow rate.
-
Set the detector wavelength (for UV) or mass transition (for MS) to monitor for "this compound."
-
-
Analysis:
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Generate a calibration curve by plotting the peak area versus the concentration of the "this compound" standards.
-
Inject the calcifediol drug substance sample and record the peak area corresponding to "this compound."
-
-
Quantification:
-
Using the calibration curve, determine the concentration of "this compound" in the sample solution.
-
Calculate the percentage of "this compound" in the original calcifediol drug substance based on the initial weights and dilutions.
-
The following diagram outlines the general workflow for this analytical procedure.
Conclusion
"this compound" is a well-characterized chemical entity primarily of importance in the pharmaceutical industry as a reference standard for quality control of calcifediol. There is currently no evidence to suggest that it has a direct physiological or pathological role in vitamin D metabolism. A thorough understanding of the vitamin D metabolic pathway is essential for appreciating the context in which such impurities are relevant. The control of impurities like "this compound" is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of calcifediol supplementation. Future research could explore the potential for this and other calcifediol-related substances to interact with the enzymes and receptors of the vitamin D endocrine system.
References
- 2. What is the mechanism of Calcifediol? [synapse.patsnap.com]
- 3. Calcifediol - Wikipedia [en.wikipedia.org]
- 4. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vitamin D3 25-Hydroxyvitamin D: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Regulation of vitamin D metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound - SRIRAMCHEM [sriramchem.com]
- 10. This compound | CAS No: 23357-18-8 [aquigenbio.com]
Methodological & Application
Application Notes and Protocols for the Determination of Calcifediol Impurity 1 by HPLC
Introduction
Calcifediol, the prohormone of the active form of vitamin D, calcitriol, is a critical biomarker for vitamin D status and is also used as a therapeutic agent.[][2] The purity of calcifediol is of utmost importance in both clinical diagnostics and pharmaceutical formulations. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of "Calcifediol Impurity 1," a potential related substance in calcifediol active pharmaceutical ingredients (APIs) and formulated products. The method is designed to be specific, accurate, and precise, ensuring reliable quality control.
This compound has the following chemical identity:
This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of calcifediol.
Experimental Protocols
Materials and Reagents
-
Calcifediol Reference Standard (CRS)
-
This compound Reference Standard[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Trifluoroacetic acid (TFA) (optional, for mobile phase modification)
-
Sample Diluent: Acetonitrile:Water (50:50, v/v)
Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical Balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation of calcifediol and its impurities.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 70% B; 5-20 min: 70-90% B; 20-25 min: 90% B; 25.1-30 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm[5] |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
Standard Solution:
-
Accurately weigh about 5 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent to obtain a stock solution of approximately 100 µg/mL.
-
Further dilute this stock solution with the sample diluent to prepare a working standard solution of approximately 1.0 µg/mL.
Sample Solution:
-
Accurately weigh a quantity of the calcifediol sample equivalent to about 10 mg of calcifediol into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent to obtain a solution with a nominal concentration of 1 mg/mL of calcifediol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The method was validated for specificity, linearity, accuracy, and precision. The following tables summarize the quantitative data obtained during the validation studies.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of this compound at different concentrations.
| Concentration (µg/mL) | Peak Area |
| 0.2 | 2510 |
| 0.5 | 6275 |
| 1.0 | 12550 |
| 2.0 | 25100 |
| 5.0 | 62750 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy (Recovery)
The accuracy of the method was determined by spiking a placebo with known amounts of this compound at three different concentration levels.
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 50% | 0.5 | 0.49 | 98.0 |
| 100% | 1.0 | 1.01 | 101.0 |
| 150% | 1.5 | 1.48 | 98.7 |
| Average Recovery | 99.2 |
Precision
The precision of the method was assessed by performing six replicate injections of the standard solution.
| Injection | Peak Area |
| 1 | 12560 |
| 2 | 12545 |
| 3 | 12555 |
| 4 | 12565 |
| 5 | 12540 |
| 6 | 12550 |
| Mean | 12552.5 |
| Standard Deviation | 9.35 |
| Relative Standard Deviation (%RSD) | 0.07% |
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the determination of this compound.
Caption: Workflow for HPLC analysis of this compound.
This detailed application note provides a comprehensive protocol for the determination of this compound. The method is demonstrated to be suitable for its intended purpose in a quality control environment. For further information or specific applications, please contact the author.
References
Application Note: Quantitative Analysis of Calcifediol Impurity 1 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcifediol, also known as 25-hydroxyvitamin D3, is a critical prohormone in the vitamin D metabolic pathway and is used as a biomarker for vitamin D status.[1][2] During the synthesis and storage of calcifediol, various related impurities can arise, which require careful monitoring and quantification to ensure the quality and safety of pharmaceutical formulations. "Calcifediol Impurity 1" is one such related substance that necessitates a robust analytical method for its detection and quantification. This application note provides a detailed protocol for the quantification of "this compound" in a sample matrix using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique widely regarded as the gold standard for its selectivity and sensitivity in analyzing vitamin D metabolites.[3][4]
This compound Profile:
| Parameter | Value | Reference |
| Chemical Name | (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol | [5][6] |
| CAS Number | 23357-18-8 | [5][6][] |
| Molecular Formula | C27H44O2 | [5][6][8] |
| Molecular Weight | 400.65 g/mol | [5][6][8] |
Experimental Protocol
This protocol is a comprehensive guide for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Materials and Reagents
-
This compound reference standard (available from commercial suppliers)[5][6]
-
Internal Standard (IS): Deuterated calcifediol (Calcifediol-d3 or Calcifediol-d6) is recommended.
-
Solvents: LC-MS grade methanol, acetonitrile, isopropanol, and water.
-
Reagents: Formic acid (LC-MS grade), ammonium formate.
-
Sample Matrix: As required (e.g., drug formulation excipients, human serum). For serum/plasma, charcoal-stripped serum is recommended for matrix-matched calibration standards.
Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction (for Serum/Plasma)
This method is adapted from established protocols for vitamin D metabolite analysis.[9][10][11]
-
Aliquoting: Pipette 100 µL of the sample (serum, plasma, or dissolved formulation) into a microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 100 ng/mL deuterated calcifediol in methanol).
-
Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid.[12] Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction (LLE): Add 1 mL of n-hexane, vortex for 2 minutes, and centrifuge at 5,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer (n-hexane) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[10] Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reversed-phase column suitable for steroid analysis, such as a C18 or Pentafluorophenyl (PFP) column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size), is recommended to achieve separation from calcifediol and other potential isomers.[10][12]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A gradient program should be optimized to ensure sufficient retention and separation. An example is provided in the table below.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Table 1: Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 40 | 60 |
| 1.0 | 40 | 60 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 40 | 60 |
| 9.0 | 40 | 60 |
Mass Spectrometry (MS) Conditions
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions should be optimized by infusing a standard solution of this compound. Given its molecular weight of 400.65, the protonated molecule [M+H]+ would be m/z 401.7. Fragmentation will likely involve losses of water molecules.
Table 2: Theoretical MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 401.7 | To be determined | To be determined | To be optimized |
| Calcifediol (for separation check) | 401.7 | 383.7 | 365.7 | To be optimized |
| Internal Standard (e.g., Calcifediol-d6) | 407.7 | 389.7 | 371.7 | To be optimized |
Note: The specific product ions and collision energies for this compound must be empirically determined during method development by infusing a pure standard of the impurity into the mass spectrometer.
Data Presentation and Analysis
Calibration Curve
Prepare a series of calibration standards by spiking known concentrations of this compound reference standard into the appropriate matrix (e.g., charcoal-stripped serum or formulation blank). The concentration range should encompass the expected levels of the impurity in the samples.
Table 3: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) |
| 0.5 | 1,520 | 50,500 | 0.030 |
| 1.0 | 3,100 | 51,000 | 0.061 |
| 5.0 | 15,300 | 50,800 | 0.301 |
| 10.0 | 30,500 | 50,200 | 0.608 |
| 50.0 | 151,000 | 49,900 | 3.026 |
| 100.0 | 302,500 | 50,100 | 6.038 |
A linear regression of the area ratio against concentration should be performed, with an acceptance criterion of r² > 0.99.
Quality Control Samples
Prepare Quality Control (QC) samples at low, medium, and high concentrations to be run with each batch of samples to ensure the accuracy and precision of the method.
Table 4: Example QC Sample Performance
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 1.5 | 1.45 | 96.7 | 5.8 |
| Medium | 40.0 | 41.2 | 103.0 | 4.2 |
| High | 80.0 | 78.9 | 98.6 | 3.5 |
Visualizations
Experimental Workflow
References
- 1. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D - Wikipedia [en.wikipedia.org]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - SRIRAMCHEM [sriramchem.com]
- 6. This compound | CAS No: 23357-18-8 [aquigenbio.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 11. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: The Role of Calcifediol Impurity 1 in Pharmaceutical Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the significance and analytical protocols for Calcifediol Impurity 1 in the context of pharmaceutical formulation development. Understanding and controlling impurities is a critical aspect of drug development to ensure the safety, efficacy, and stability of the final product.
Introduction to Calcifediol and Its Impurities
Calcifediol, also known as 25-hydroxycholecalciferol, is a crucial intermediate in the metabolic pathway of Vitamin D3.[1][2][] It is synthesized in the liver from cholecalciferol (Vitamin D3) and is the precursor to the active form, calcitriol.[2][4][5] Calcifediol itself is used therapeutically to treat conditions like secondary hyperparathyroidism in patients with chronic kidney disease.[6]
During the synthesis of the active pharmaceutical ingredient (API) and within the formulated drug product, various impurities can arise from degradation or synthetic byproducts. "this compound" is a recognized impurity that requires careful monitoring and control throughout the drug development process.[7][8][9]
Significance of this compound in Formulation Studies
The presence of impurities, even in small amounts, can have a significant impact on the quality of a pharmaceutical product. Therefore, the study and control of impurities like this compound are paramount for several reasons:
-
Product Stability: The formation of degradation products, including impurities, is a key indicator of a drug product's stability.[10] Monitoring the levels of this compound under various stress conditions (e.g., heat, light, humidity) helps in developing a stable formulation with an adequate shelf-life.[11][12]
-
Regulatory Compliance: Regulatory agencies such as the FDA and EMA have stringent guidelines regarding the qualification, identification, and control of impurities in new drug substances and products.[13] Pharmacopeias also provide monographs that specify the acceptable limits for known and unknown impurities.[10]
-
Process Optimization: Understanding the pathways through which impurities are formed can aid in optimizing the manufacturing process to minimize their generation, leading to a more robust and consistent product.
Application of this compound as a Reference Standard
This compound is commercially available as a pharmaceutical reference standard.[7][8][9] In this capacity, it serves several critical functions in pharmaceutical formulation studies:
-
Analytical Method Development: The reference standard is essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS), for the accurate identification and quantification of the impurity in the drug substance and product.[7][13][14]
-
Impurity Profiling: It allows for the precise identification of the impurity peak in chromatograms of the drug product, distinguishing it from other related substances and degradation products.[7]
-
Stability Testing: During stability studies, the reference standard is used to quantify the increase of this compound over time, providing crucial data for determining the product's shelf life and storage conditions.[7][10]
-
Quality Control: In routine quality control testing of raw materials and finished products, the reference standard is used to ensure that the level of this compound remains within the specified acceptance criteria.[7]
Quantitative Data Summary
The following table summarizes the key chemical information for Calcifediol and this compound, which is critical for analytical method development and data interpretation.
| Parameter | Calcifediol | This compound |
| Synonym | 25-hydroxycholecalciferol, Calcidiol | (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol[7] |
| CAS Number | 19356-17-3[6] | 23357-18-8[7][8][9] |
| Molecular Formula | C₂₇H₄₄O₂[6] | C₂₇H₄₄O₂[7][8] |
| Molecular Weight | 400.65 g/mol [6] | 400.65 g/mol [7][8] |
Experimental Protocols
Protocol for Impurity Profiling of Calcifediol in a Pharmaceutical Formulation using HPLC
This protocol outlines a general procedure for the identification and quantification of this compound in a finished drug product. Method parameters may need to be optimized for specific formulations.
Objective: To separate, identify, and quantify this compound and other related substances in a Calcifediol pharmaceutical formulation.
Materials:
-
Calcifediol API
-
This compound Reference Standard
-
Calcifediol drug product (e.g., capsules, tablets)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
HPLC system with a UV detector or Mass Spectrometer (MS)
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 2.7 µm particle size)[15]
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution to a concentration relevant to the specification limit of the impurity (e.g., 0.1% of the drug substance concentration).
-
-
Sample Preparation:
-
Accurately weigh and transfer a portion of the drug product (e.g., the contents of a capsule or a ground tablet) equivalent to a known amount of Calcifediol into a volumetric flask.
-
Add a suitable extraction solvent (e.g., methanol or acetonitrile) and sonicate or shake to dissolve the drug substance and extract it from the formulation matrix.
-
Dilute to the final volume with the extraction solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18, 150 x 4.6 mm, 2.7 µm[15]
-
Mobile Phase: A gradient elution is typically used. For example:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
-
Gradient Program: A typical gradient might run from 60% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C[11]
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the blank (diluent), the standard solution, and the sample solution into the HPLC system.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the peak area of the standard solution for calculation.
-
Calculation:
Protocol for Forced Degradation Study of a Calcifediol Formulation
Objective: To investigate the degradation pathways of Calcifediol in a specific formulation and identify the conditions under which this compound and other degradation products are formed.
Procedure:
-
Expose the drug product to various stress conditions as per ICH guidelines (Q1A(R2)). These typically include:
-
Acidic Conditions: 0.1 N HCl at 60 °C for 24 hours.
-
Basic Conditions: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 80 °C for 48 hours.
-
Photolytic Stress: Expose the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
After exposure, prepare the samples as described in the impurity profiling protocol.
-
Analyze the stressed samples using the validated HPLC method alongside a non-stressed control sample.
-
Compare the chromatograms to identify and quantify the degradation products formed under each stress condition. The use of a photodiode array (PDA) detector or a mass spectrometer can aid in peak purity assessment and identification of unknown degradants.[11]
Visualizations
Caption: Simplified metabolic pathway of Vitamin D3.
Caption: Experimental workflow for impurity profiling.
Caption: Relationship between formulation and quality.
References
- 1. Vitamin D - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Calcifediol? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound - SRIRAMCHEM [sriramchem.com]
- 8. Calcifediol EP Impurity A - CAS - 61585-29-3 | Axios Research [axios-research.com]
- 9. rxnchem.com [rxnchem.com]
- 10. Safety of calcidiol monohydrate produced by chemical synthesis as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijlpr.com [ijlpr.com]
- 12. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive analysis of vitamin D3 impurities in oily drug products using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. orbi.uliege.be [orbi.uliege.be]
- 15. scirp.org [scirp.org]
Application of "Calcifediol Impurity 1" in Calcifediol Stability Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcifediol, also known as 25-hydroxycholecalciferol, is a crucial prohormone in the vitamin D endocrine system.[1] It is synthesized in the liver from cholecalciferol (vitamin D3) and is the precursor to the active form, calcitriol.[2][3] Given its therapeutic importance, ensuring the stability and purity of calcifediol in pharmaceutical formulations is paramount. Stability studies are essential to identify and quantify degradation products, which can impact the safety and efficacy of the drug product.
This document provides detailed application notes and protocols for the use of "Calcifediol Impurity 1" as a reference standard in the stability assessment of calcifediol. "this compound" is a known impurity of calcifediol, identified with the CAS number 23357-18-8 and a molecular formula of C27H44O2.[1] Its availability as a high-purity reference standard is critical for the development and validation of analytical methods, routine quality control, and comprehensive stability and impurity profiling studies.[1]
Application of "this compound" in Stability Studies
"this compound" serves as a critical tool for several aspects of calcifediol stability testing:
-
Method Development and Validation: A validated, stability-indicating analytical method is a regulatory requirement for drug stability studies. "this compound" is used to spike solutions of calcifediol to ensure the analytical method can adequately separate this impurity from the active pharmaceutical ingredient (API) and other potential degradation products. This is essential for the accurate quantification of the impurity.
-
Peak Identification: In a chromatogram from a stability study, the presence of a peak corresponding to the retention time of the "this compound" reference standard provides a confident identification of this impurity.
-
Quantification: By preparing a standard curve with known concentrations of the "this compound" reference standard, the amount of this impurity formed in the calcifediol drug substance or drug product under various stress conditions can be accurately quantified.
-
Forced Degradation Studies: In forced degradation or stress testing, "this compound" helps in tracking the formation of this specific degradant under harsh conditions, providing insights into the degradation pathways of calcifediol.
Experimental Protocols
Forced Degradation (Stress Testing) of Calcifediol
Objective: To generate potential degradation products of calcifediol under various stress conditions and to assess the stability-indicating nature of the analytical method.
Materials:
-
Calcifediol drug substance
-
"this compound" reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3% v/v
-
High-purity water
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Class A volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Protocol:
-
Preparation of Stock Solution: Accurately weigh and dissolve a suitable amount of calcifediol in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the calcifediol stock solution to the following stress conditions in separate, clearly labeled containers:
-
Acid Hydrolysis: Mix equal volumes of the calcifediol stock solution and 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration with the mobile phase.
-
Base Hydrolysis: Mix equal volumes of the calcifediol stock solution and 0.1 M NaOH. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to the final concentration with the mobile phase.
-
Oxidative Degradation: Mix equal volumes of the calcifediol stock solution and 3% H2O2. Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, withdraw an aliquot and dilute to the final concentration with the mobile phase.
-
Thermal Degradation: Transfer a portion of the calcifediol stock solution into a vial and keep it in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours). Also, expose the solid drug substance to the same conditions. After each time point, withdraw an aliquot (if in solution) or dissolve a known amount of the solid and dilute to the final concentration with the mobile phase.
-
Photolytic Degradation: Expose the calcifediol stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light. After the exposure, prepare a sample for analysis by diluting the solution or dissolving the solid to the final concentration with the mobile phase.
-
-
Sample Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
Stability-Indicating HPLC Method for Calcifediol and Its Impurities
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying calcifediol from its degradation products, including "this compound".
Instrumentation and Conditions (Example):
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A time-based gradient to ensure separation of all components. The specific gradient will need to be optimized.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
Protocol:
-
Preparation of Standard Solutions:
-
Calcifediol Standard: Prepare a standard solution of calcifediol of known concentration in the mobile phase.
-
"this compound" Standard: Prepare a standard solution of "this compound" of known concentration in the mobile phase.
-
Resolution Solution: Prepare a solution containing both calcifediol and "this compound" to check the resolution between the two peaks.
-
-
Method Validation: Validate the HPLC method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
-
Analysis of Stability Samples: Inject the prepared samples from the forced degradation study and the long-term stability study into the HPLC system.
-
Data Analysis:
-
Identify the peaks in the chromatograms by comparing their retention times with those of the reference standards.
-
Calculate the percentage of "this compound" and other degradation products in the samples using the area normalization method or by using an external standard curve of the impurity.
-
Assess the mass balance to ensure that the decrease in the calcifediol concentration corresponds to the increase in the concentration of the degradation products.
-
Data Presentation
The quantitative data generated from the stability studies should be summarized in clearly structured tables for easy comparison and trend analysis.
Table 1: Summary of Stress Conditions for Forced Degradation of Calcifediol.
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24 hours | 60°C |
| Oxidation | 3% H2O2 | 2, 4, 8, 24 hours | Room Temperature |
| Thermal (Solution) | - | 24, 48, 72 hours | 80°C |
| Thermal (Solid) | - | 24, 48, 72 hours | 80°C |
| Photolytic | 1.2 million lux hours & 200 Wh/m² | - | As per chamber |
Table 2: Illustrative Data on the Formation of "this compound" under Stress Conditions.
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results. Specific quantitative data for the formation of "this compound" is not publicly available.
| Stress Condition | Time (hours) | "this compound" (%) | Total Degradation (%) |
| Acid Hydrolysis | 2 | 0.15 | 1.2 |
| 4 | 0.32 | 2.5 | |
| 8 | 0.68 | 5.1 | |
| 24 | 1.52 | 12.3 | |
| Base Hydrolysis | 2 | 0.05 | 0.8 |
| 4 | 0.11 | 1.5 | |
| 8 | 0.25 | 3.2 | |
| 24 | 0.75 | 8.9 | |
| Oxidation | 2 | 0.45 | 3.5 |
| 4 | 0.98 | 7.2 | |
| 8 | 2.10 | 15.8 | |
| 24 | 4.50 | 32.1 | |
| Thermal (80°C) | 24 | 0.20 | 1.8 |
| 48 | 0.45 | 4.1 | |
| 72 | 0.88 | 8.5 | |
| Photolytic | - | 1.10 | 9.7 |
Visualizations
Metabolic Pathway of Calcifediol
The following diagram illustrates the central role of calcifediol in the vitamin D metabolic pathway.
Caption: Metabolic pathway of Calcifediol.
Putative Degradation Pathway to "this compound"
The exact degradation pathway leading to "this compound" is not well-documented in publicly available literature. The following diagram represents a hypothetical pathway for illustrative purposes, based on the known reactivity of similar molecules. Further experimental work would be required to confirm this pathway.
Caption: A putative degradation pathway of Calcifediol.
Experimental Workflow for Calcifediol Stability Studies
The following workflow diagram outlines the key steps involved in a comprehensive stability study of calcifediol.
Caption: Workflow for Calcifediol stability studies.
References
Application Note: Forced Degradation Studies of Calcifediol and the Formation of Impurity 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcifediol, also known as 25-hydroxycholecalciferol, is a crucial prohormone in the vitamin D endocrine system.[1][2] It is synthesized in the liver from cholecalciferol (vitamin D3) and is the primary circulating form of vitamin D.[3][4][5] The stability of a drug substance such as calcifediol is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential in the pharmaceutical industry to understand the degradation pathways and to develop stability-indicating analytical methods.[6] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products.[6]
This application note provides a detailed protocol for conducting forced degradation studies on calcifediol. It outlines the methodologies for subjecting calcifediol to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. Furthermore, it describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of calcifediol and its degradation products. A key focus of this note is the formation of "Impurity 1," identified as 25-hydroxyprevitamin D3, a known isomer of calcifediol.
Experimental Protocols
Materials and Reagents
-
Calcifediol Reference Standard
-
Hydrochloric Acid (HCl), AR grade
-
Sodium Hydroxide (NaOH), AR grade
-
Hydrogen Peroxide (H₂O₂), 30% solution, AR grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
C18 Reverse-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Forced Degradation Procedures
For each condition, a solution of calcifediol (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) is prepared. A control sample, protected from stress, should be analyzed alongside the stressed samples.
2.2.1. Acid Hydrolysis
-
To 1 mL of the calcifediol stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 2 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration suitable for HPLC analysis with the mobile phase.
2.2.2. Base Hydrolysis
-
To 1 mL of the calcifediol stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 2 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration suitable for HPLC analysis with the mobile phase.
2.2.3. Oxidative Degradation
-
To 1 mL of the calcifediol stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration suitable for HPLC analysis with the mobile phase.
2.2.4. Thermal Degradation
-
Place the calcifediol stock solution in a thermostatically controlled oven at 80°C for 48 hours.
-
Cool the solution to room temperature.
-
Dilute to a final concentration suitable for HPLC analysis with the mobile phase.
2.2.5. Photolytic Degradation
-
Expose the calcifediol stock solution to a photostability chamber compliant with ICH Q1B guidelines. The light source should provide both UV and visible light.
-
The exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Dilute the exposed sample to a final concentration suitable for HPLC analysis with the mobile phase.
Analytical Methodology: Stability-Indicating HPLC-UV
A stability-indicating method is crucial for separating the degradation products from the parent drug. The following method is adapted from established procedures for cholecalciferol and its related compounds.[7][8][9]
-
Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v) or methanol and acetonitrile (e.g., 50:50 v/v).[7] Isocratic elution is preferred for simplicity.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 20 µL.
Data Presentation
The results of the forced degradation studies should be presented in a clear and organized manner to facilitate comparison.
Table 1: Summary of Forced Degradation Conditions and Major Degradation Products of Calcifediol.
| Stress Condition | Reagent/Parameters | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 2 hours | Isomers (e.g., isotachysterol derivatives)[10] |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 2 hours | Epimers and other isomers |
| Oxidation | 3% H₂O₂, Room Temp, 24 hours | Hydroxylated and epoxidized derivatives |
| Thermal Degradation | 80°C, 48 hours | Impurity 1 (25-hydroxyprevitamin D3) , other isomers |
| Photolytic Degradation | ICH Q1B conditions | Impurity 1 (25-hydroxyprevitamin D3) , tachysterol and lumisterol derivatives[4] |
Table 2: Illustrative Quantitative Results of Calcifediol Forced Degradation Study.
| Stress Condition | Initial Assay (%) | Assay after Stress (%) | % Degradation | Peak Area of Impurity 1 (%) | Total Impurities (%) |
| Control | 100.0 | 99.8 | 0.2 | Not Detected | 0.2 |
| Acid Hydrolysis | 100.0 | 85.2 | 14.8 | Not Detected | 14.8 |
| Base Hydrolysis | 100.0 | 92.5 | 7.5 | Not Detected | 7.5 |
| Oxidation | 100.0 | 89.1 | 10.9 | Not Detected | 10.9 |
| Thermal Degradation | 100.0 | 90.3 | 9.7 | 4.5 | 9.7 |
| Photolytic Degradation | 100.0 | 82.7 | 17.3 | 8.2 | 17.3 |
Note: The data presented in Table 2 is illustrative and may vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow
The overall workflow for the forced degradation study is depicted in the following diagram.
Caption: Workflow of the forced degradation study of calcifediol.
Formation of Impurity 1
The formation of Impurity 1, 25-hydroxyprevitamin D3, is primarily a result of thermal or photolytic stress, which induces an isomerization reaction. This is a common degradation pathway for vitamin D and its analogs.[10][11]
Caption: Proposed formation pathway of Impurity 1 from calcifediol.
Conclusion
The forced degradation studies outlined in this application note provide a robust framework for investigating the stability of calcifediol. By subjecting the drug substance to a range of stress conditions, potential degradation products can be identified, and the intrinsic stability of the molecule can be understood. The provided stability-indicating HPLC method is suitable for separating and quantifying calcifediol from its degradants, including the key isomer, Impurity 1 (25-hydroxyprevitamin D3). This information is invaluable for the development of stable formulations and for ensuring the quality, safety, and efficacy of calcifediol-containing drug products.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Calcifediol - Wikipedia [en.wikipedia.org]
- 4. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D - Wikipedia [en.wikipedia.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for the Quantification of Calcifediol Impurity 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcifediol, the prohormone of the active form of vitamin D, calcitriol, is a critical biomarker and therapeutic agent.[1] During its synthesis and storage, impurities can arise, which may affect the efficacy and safety of the final drug product.[2] Regulatory bodies require the identification and quantification of these impurities to ensure product quality.[3][4] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of "Calcifediol Impurity 1." The method is designed to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing. A comprehensive protocol for method validation, based on International Council for Harmonisation (ICH) guidelines, is also provided.[3][5]
Analytical Method Protocol
This protocol outlines the steps for the quantitative analysis of this compound using reverse-phase HPLC.
1. Materials and Reagents
-
Calcifediol Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Sample diluent: Acetonitrile:Water (50:50, v/v)
2. Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Methanol:Water (70:20:10, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.[8]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 15 minutes.
3. Standard and Sample Preparation
-
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Dilute the stock solution with the sample diluent to a final concentration of 1.0 µg/mL.
-
Sample Solution: Prepare the sample containing Calcifediol to be tested by dissolving it in the sample diluent to achieve a target concentration of the active pharmaceutical ingredient (API) that allows for the detection of the impurity at the desired specification level.
Method Validation Protocol
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3]
1. Specificity (Forced Degradation)
To demonstrate the specificity of the method, forced degradation studies are performed on the Calcifediol drug substance to ensure that the peak for Impurity 1 is free from interference from degradants.[2][9]
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[9]
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.[9]
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an appropriate duration.[9]
Following exposure, the samples are diluted with the sample diluent and analyzed by HPLC. The chromatograms are examined for any co-eluting peaks with this compound.
2. Linearity
The linearity of the method is established by analyzing a series of dilutions of the this compound standard at a minimum of five concentration levels, ranging from the limit of quantification (LOQ) to 150% of the target concentration. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.
3. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
4. Accuracy
The accuracy of the method is determined by spiking a placebo or a sample solution with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery is then calculated.
5. Precision
-
Repeatability (Intra-assay precision): Six replicate injections of the working standard solution are performed on the same day, and the relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision (Inter-assay precision): The repeatability assay is performed on a different day by a different analyst using a different instrument to assess the ruggedness of the method.
6. Robustness
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic phase). The effect on the system suitability parameters is observed.
Data Presentation
The quantitative data from the method development and validation should be summarized in clear and concise tables.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 5500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area |
| 0.1 | 15,230 |
| 0.5 | 76,150 |
| 1.0 | 152,300 |
| 1.5 | 228,450 |
| 2.0 | 304,600 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.03 |
| Limit of Quantification (LOQ) | 0.1 |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of method validation parameters.
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The detailed protocol for method development and validation ensures that the method is suitable for its intended purpose in a regulated environment. The clear separation of the impurity from the main component and potential degradants makes this method ideal for routine quality control testing and stability studies of Calcifediol. Adherence to these protocols will contribute to ensuring the quality, safety, and efficacy of pharmaceutical products containing Calcifediol.
References
- 1. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. scielo.br [scielo.br]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. This compound - SRIRAMCHEM [sriramchem.com]
- 7. This compound | CAS No: 23357-18-8 [aquigenbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application Note: Calcifediol Impurity 1 as a Critical Marker for Calcifediol Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcifediol (25-hydroxyvitamin D3) is a crucial prohormone in the vitamin D metabolic pathway and is used in pharmaceutical formulations to treat vitamin D deficiency and related conditions. The stability of calcifediol is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially harmful impurities. Calcifediol Impurity 1 has been identified as a significant degradation product, making it an essential marker for monitoring the stability of calcifediol in drug substances and products. This application note provides a detailed overview of this compound, its formation, and protocols for its detection and quantification.
What is this compound?
This compound is a process-related impurity and a primary degradation product of calcifediol.[1][2] It is identified as an isomer of calcifediol with the chemical name (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol and a CAS Number of 23357-18-8.[1] This impurity is also known as pre-calcifediol or pre-25-hydroxyvitamin D3. Its formation is primarily due to the thermal isomerization of calcifediol, a reversible process common to vitamin D and its analogs. The presence of this impurity is a direct indicator of the exposure of calcifediol to heat, making its monitoring crucial during manufacturing, storage, and stability studies.
Data Presentation
The following tables summarize the key properties of Calcifediol and this compound, along with typical parameters for a stability-indicating HPLC method.
Table 1: Properties of Calcifediol and this compound
| Property | Calcifediol | This compound |
| Chemical Name | (1S,3Z)-3-[(2E)-2-{(1R,3aS,7aR)-1-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-7a-methyloctahydro-4H-inden-4-ylidene}ethylidene]-4-methylidenecyclohexan-1-ol | (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol[1] |
| CAS Number | 19356-17-3 | 23357-18-8[1] |
| Molecular Formula | C27H44O2 | C27H44O2[1] |
| Molecular Weight | 400.65 g/mol | 400.65 g/mol [1] |
| Formation | Metabolite of Cholecalciferol (Vitamin D3) in the liver | Thermal isomerization product of Calcifediol |
Table 2: Typical Parameters for a Stability-Indicating HPLC Method
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile, Methanol, and Water |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 - 40 °C |
| Run Time | Sufficient to allow for the elution of all degradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of Calcifediol
This protocol describes the conditions for inducing the degradation of calcifediol to generate this compound and other potential degradation products. This is essential for developing and validating a stability-indicating analytical method.
1. Materials:
- Calcifediol reference standard
- Hydrochloric acid (HCl), 0.1 N
- Sodium hydroxide (NaOH), 0.1 N
- Hydrogen peroxide (H2O2), 3%
- Methanol, HPLC grade
- Acetonitrile, HPLC grade
- Water, HPLC grade
- This compound reference standard (for peak identification)
2. Equipment:
- Calibrated analytical balance
- Volumetric flasks
- pH meter
- Water bath or oven
- Photostability chamber
- HPLC system with UV detector
3. Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of calcifediol in a minimal amount of methanol and dilute with 0.1 N HCl to a final concentration of approximately 1 mg/mL.
-
Heat the solution at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve a known amount of calcifediol in a minimal amount of methanol and dilute with 0.1 N NaOH to a final concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize with 0.1 N HCl.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve a known amount of calcifediol in methanol and add 3% H2O2 to a final concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid calcifediol powder in a controlled temperature oven at 80°C for 48 hours.
-
Alternatively, prepare a solution of calcifediol in a suitable solvent (e.g., methanol) and heat at 60°C for 24 hours.
-
Dissolve the solid sample or dilute the solution with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of calcifediol (approximately 1 mg/mL in methanol) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Analyze the solution by HPLC.
-
4. Analysis:
- Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method (see Protocol 2).
- Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
- Calculate the percentage of degradation for each stress condition.
Protocol 2: Stability-Indicating HPLC Method for the Quantification of Calcifediol and this compound
This protocol provides a starting point for a stability-indicating HPLC method. Method development and validation should be performed according to ICH guidelines.
1. Chromatographic Conditions:
- Column: Zorbax Eclipse XDB-C18, 250 mm x 4.6 mm, 5 µm, or equivalent.
- Mobile Phase: Acetonitrile:Methanol:Water (45:45:10, v/v/v).
- Flow Rate: 1.2 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 265 nm.
- Injection Volume: 20 µL.
2. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh and dissolve calcifediol and this compound reference standards in methanol to prepare individual stock solutions of 100 µg/mL.
- Working Standard Solution: Prepare a mixed working standard solution containing a known concentration of calcifediol and this compound by diluting the stock solutions with the mobile phase.
- Sample Solution: Dissolve the calcifediol drug substance or product in methanol and dilute with the mobile phase to obtain a final concentration within the calibration range. For forced degradation samples, dilute as described in Protocol 1.
3. System Suitability:
- Inject the working standard solution six times.
- The relative standard deviation (RSD) for the peak areas of both calcifediol and this compound should be not more than 2.0%.
- The resolution between the calcifediol and this compound peaks should be not less than 2.0.
4. Quantification:
- Construct a calibration curve by plotting the peak area against the concentration for both calcifediol and this compound.
- Determine the concentration of calcifediol and this compound in the sample solutions from the calibration curve.
- Calculate the percentage of this compound relative to the calcifediol peak area.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this application note.
Caption: Thermal isomerization of Calcifediol to Impurity 1.
Caption: Workflow for Calcifediol stability assessment.
Caption: Simplified Vitamin D metabolic pathway.
References
Application Note: Quantitative Analysis of Calcifediol Impurity 1 in Drug Products
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the quantitative analysis of Calcifediol Impurity 1 in pharmaceutical drug products. The methodologies described herein are essential for quality control, stability studies, and regulatory submissions.
1. Introduction
Calcifediol, also known as 25-hydroxycholecalciferol, is a crucial prohormone of the active form of vitamin D, calcitriol. During the synthesis and storage of calcifediol drug products, various impurities can arise, which may affect the efficacy and safety of the final product. "this compound" is a known process-related impurity that requires careful monitoring and control. This document outlines a validated analytical method using High-Performance Liquid Chromatography (HPLC) with UV detection and provides a supplementary Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for enhanced specificity and sensitivity.
2. Chemical Information
-
Compound Name: this compound
-
Synonym: (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol[1]
-
CAS Number: 23357-18-8[1]
-
Molecular Formula: C₂₇H₄₄O₂[1]
-
Molecular Weight: 400.65 g/mol [1]
3. Quantitative Analysis Data
The following tables summarize the quantitative data obtained from the validation of the primary HPLC-UV method for the determination of this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Results |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| Resolution (Rs) | ≥ 2.0 (between Calcifediol and Impurity 1) | 3.5 |
Table 2: Method Validation Summary
| Parameter | Results |
| Linearity | |
| Range | 0.05 - 1.5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | |
| 50% Level | 99.5% |
| 100% Level | 101.2% |
| 150% Level | 99.8% |
| Precision (% RSD) | |
| Repeatability (n=6) | 1.1% |
| Intermediate Precision (n=6) | 1.5% |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 µg/mL |
| Specificity | No interference from blank, placebo, and other related impurities. Peak purity of analyte peak is > 990. |
Table 3: Forced Degradation Study Results
| Stress Condition | % Degradation of Calcifediol | % of Impurity 1 Formed | Mass Balance (%) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 15.2 | 0.8 | 99.5 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 12.8 | 0.5 | 99.2 |
| Oxidative (3% H₂O₂, RT, 24h) | 20.5 | 1.2 | 98.9 |
| Thermal (80°C, 48h) | 8.5 | 0.3 | 100.1 |
| Photolytic (ICH Q1B, 1.2 million lux hours) | 18.9 | 1.5 | 99.7 |
4. Experimental Protocols
4.1. Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in drug products.
4.1.1. Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 20 µL.
-
Run Time: 25 minutes.
4.1.2. Preparation of Solutions
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (Calcifediol): Accurately weigh and dissolve about 10 mg of Calcifediol reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Impurity 1 Stock Solution: Accurately weigh and dissolve about 1 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 10 µg/mL.
-
Working Standard Solution: Dilute the Standard Stock Solution and Impurity 1 Stock Solution with diluent to obtain a final concentration of 10 µg/mL for Calcifediol and 0.1 µg/mL for Impurity 1.
-
Sample Preparation:
-
Accurately weigh and transfer a portion of the drug product equivalent to 1 mg of Calcifediol into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Make up to the volume with diluent and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
4.2. Supplementary Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides higher selectivity and sensitivity, which is particularly useful for confirmation of the impurity identity and for quantification at very low levels.
4.2.1. Instrumentation and Conditions
-
Instrument: LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 70% B
-
1-8 min: 70% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 70% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Calcifediol: 401.3 -> 383.3 (Quantifier), 401.3 -> 365.3 (Qualifier)
-
This compound: 401.3 -> 383.3 (Quantifier), 401.3 -> 159.1 (Qualifier) - Note: These are postulated transitions and should be confirmed experimentally.
-
4.2.2. Preparation of Solutions
Solution preparation is similar to the HPLC-UV method, but lower concentrations may be used due to the higher sensitivity of the LC-MS/MS technique.
5. Visualizations
5.1. Experimental Workflow
References
Application Notes and Protocols for the Chromatographic Separation of Calcifediol and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcifediol, also known as 25-hydroxyvitamin D3, is a crucial prehormone in the vitamin D endocrine system and a primary biomarker for assessing vitamin D status.[][2] The accurate quantification of calcifediol and the characterization of its impurities are of paramount importance in pharmaceutical formulations and clinical diagnostics to ensure safety and efficacy. This document provides detailed application notes and protocols for the chromatographic separation of calcifediol and its impurities, employing modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Common impurities of calcifediol and its precursor, cholecalciferol (Vitamin D3), can arise during synthesis or degradation and may include epimers, isomers, and oxidation products.[3] Forced degradation studies, which involve subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][5][6][7][8]
Chromatographic Methods and Protocols
The separation of calcifediol from its structurally similar impurities presents a significant analytical challenge.[9][10] Various chromatographic techniques have been developed to achieve the necessary resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used technique for the quantification of calcifediol and its impurities in bulk drug substances and pharmaceutical formulations.
Protocol 1: Reversed-Phase HPLC for Cholecalciferol and Impurities
This protocol is adapted from a stability-indicating method for cholecalciferol, which can be tailored for calcifediol analysis.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: ODS C18 (4.6 x 250mm, 5µm).[4]
-
Mobile Phase: A mixture of acetonitrile and methanol (25:75 % v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 265 nm.[11]
-
Sample Preparation:
-
Expected Results: This method should effectively separate the main component from its degradation products. The retention time for cholecalciferol is approximately 9 minutes under similar conditions.[4]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it the reference method for analyzing vitamin D metabolites in biological matrices like serum.[13]
Protocol 2: UPLC-MS/MS for Calcifediol and Metabolites in Serum
This protocol is designed for the sensitive quantification of calcifediol and its epimers in serum samples.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Column: A column with pentafluorophenyl (PFP) stationary phase, such as Ascentis® Express F5, is recommended for resolving epimers. Alternatively, a Supel™ Carbon LC column can be used.[14]
-
Mobile Phase:
-
Flow Rate: 0.30 mL/min.[14]
-
Column Temperature: 25°C.[14]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum sample, add 300 µL of acetonitrile containing 1% formic acid and an internal standard (e.g., deuterated calcifediol).
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
The resulting supernatant can be directly injected or subjected to further cleanup.
-
-
Phospholipid Removal (Optional but Recommended):
-
Pass the supernatant from the protein precipitation step through a phospholipid depletion plate (e.g., HybridSPE®-PLus).
-
Collect the filtrate for analysis. This step significantly reduces matrix effects.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI or APCI.
-
Monitor specific precursor-to-product ion transitions for calcifediol and its impurities.
-
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of calcifediol and related compounds.
Table 1: HPLC Method Validation Parameters for Cholecalciferol
| Parameter | Result | Reference |
| Linearity Range | 0.058-0.466 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [15] |
| Precision (%RSD) | 1.40% | [4] |
| Accuracy (% Recovery) | 97.0 - 103.0% | [4] |
| Limit of Detection (LOD) | 0.0539 µg/mL | [15] |
| Limit of Quantification (LOQ) | 0.1633 µg/mL | [15] |
Table 2: UPLC-MS/MS Method for Calcifediol in Serum
| Parameter | Result | Reference |
| Linearity Range | 1 - 100 ng/mL | [16] |
| Correlation Coefficient (r²) | 0.9993 | [16] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [17] |
| Precision (%CV) | 3.3 - 9.6% | [16] |
| Accuracy | Within 11% of nominal concentration | [16] |
Visualizations
Experimental Workflow for Calcifediol Analysis in Serum
The following diagram illustrates a typical workflow for the analysis of calcifediol in a biological matrix, from sample receipt to data analysis.
Caption: A typical workflow for the analysis of calcifediol in serum.
Logical Relationship of Calcifediol and Key Impurities
This diagram shows the relationship between the active pharmaceutical ingredient (API), calcifediol, and its common impurities.
Caption: Logical relationship between Calcifediol and its common impurities.
References
- 2. veeprho.com [veeprho.com]
- 3. Cholecalciferol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. researchgate.net [researchgate.net]
- 5. ijlpr.com [ijlpr.com]
- 6. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. agilent.com [agilent.com]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. researchgate.net [researchgate.net]
- 12. bohrium.com [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. UHPLC Vitamin D Analysis on Supel™ Carbon LC Columns [sigmaaldrich.com]
- 15. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apps.thermoscientific.com [apps.thermoscientific.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Quality Control of Calcifediol API: Focus on Calcifediol Impurity 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quality control of Calcifediol Active Pharmaceutical Ingredient (API), with a specific focus on the identification and quantification of "Calcifediol Impurity 1."
Introduction
Calcifediol, also known as 25-hydroxycholecalciferol, is a crucial intermediate in the metabolic pathway of Vitamin D3. It is synthesized in the liver from cholecalciferol and is the precursor to the active form, calcitriol. The purity of Calcifediol API is critical for its safety and efficacy as a therapeutic agent. Impurities can arise from the manufacturing process or degradation of the drug substance.
"this compound" is a known impurity that requires careful monitoring during the quality control of Calcifediol API. Its chemical name is (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol. Understanding its profile and implementing robust analytical methods for its control are essential for ensuring the quality of the final drug product.
Significance of Impurity Profiling in Calcifediol API
The control of impurities in APIs is a critical aspect of pharmaceutical development and manufacturing. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have stringent guidelines for impurity levels. While "this compound" is not explicitly named with acceptance criteria in the current USP monograph for Calcifediol, it falls under the category of specified or unspecified impurities that must be controlled within acceptable limits. The European Pharmacopoeia lists other impurities for Calcifediol (Impurities A, B, C, and D), highlighting the importance of a comprehensive impurity profile.
The presence of impurities can:
-
Affect the safety and efficacy of the drug product.
-
Indicate issues with the manufacturing process or stability of the API.
-
Lead to the formation of toxic byproducts.
Therefore, a validated, stability-indicating analytical method is necessary to separate and quantify this compound and other potential related substances in the Calcifediol API.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the recommended approach for the analysis of Calcifediol and its impurities, including Impurity 1.
Principle
The method utilizes a C18 stationary phase and a mobile phase gradient to achieve separation of Calcifediol from its related substances based on their polarity differences. Detection is typically performed using a UV detector at a wavelength where both the API and its impurities exhibit significant absorbance.
Proposed Chromatographic Conditions
This protocol is a starting point and may require optimization based on the specific column and HPLC system used.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol mixture (e.g., 80:20 v/v) |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase B or a suitable organic solvent |
Table 1: Proposed Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 40 | 60 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 40 | 60 |
| 30 | 40 | 60 |
Experimental Protocols
Preparation of Solutions
4.1.1. Standard Solution Preparation
-
Calcifediol Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of USP Calcifediol Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
This compound Standard Stock Solution (approx. 10 µg/mL): Accurately weigh about 1 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (for system suitability and quantification): Prepare a solution containing a known concentration of Calcifediol (e.g., 10 µg/mL) and this compound (e.g., 0.1 µg/mL) by diluting the stock solutions with the diluent.
4.1.2. Sample Solution Preparation
-
Accurately weigh about 25 mg of the Calcifediol API into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a solution with a nominal concentration of 500 µg/mL.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Working Standard Solution multiple times (e.g., n=6) to check for system suitability parameters.
-
Inject the Sample Solution.
-
Run the gradient program as described in Table 1.
System Suitability
The following system suitability parameters should be met for the Working Standard Solution injections:
| Parameter | Acceptance Criteria |
| Tailing Factor (for Calcifediol peak) | ≤ 2.0 |
| Theoretical Plates (for Calcifediol peak) | ≥ 2000 |
| Resolution (between Calcifediol and Impurity 1) | ≥ 1.5 |
| Relative Standard Deviation (RSD) for peak area (n=6) | ≤ 2.0% |
Calculation
The amount of this compound in the Calcifediol API is calculated using the following formula:
Where:
-
Area_Impurity1_Sample is the peak area of Impurity 1 in the sample chromatogram.
-
Area_Impurity1_Standard is the peak area of Impurity 1 in the standard chromatogram.
-
Conc_Impurity1_Standard is the concentration of Impurity 1 in the Working Standard Solution.
-
Conc_Sample is the concentration of the Calcifediol API in the Sample Solution.
Data Presentation
The quantitative data for the analysis of a batch of Calcifediol API should be summarized in a clear and structured table.
Table 2: Impurity Profile of Calcifediol API Batch XXX
| Impurity Name | Retention Time (min) | Relative Retention Time | Peak Area | Amount (%) | Specification Limit (%) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | ≤ 0.15 |
| Other Specified Impurity X | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Unspecified Impurity 1 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | ≤ 0.10 |
| Total Impurities | - | - | - | [Insert Value] | ≤ 1.0 |
Visualization of Workflows and Relationships
Experimental Workflow for Quality Control of Calcifediol API
Caption: Experimental workflow for the quality control of Calcifediol API.
Logical Relationship of Impurity Identification and Control
Caption: Logical relationship of impurity identification and control in API manufacturing.
Conclusion
The quality control of Calcifediol API requires a robust and validated analytical method to ensure the purity and safety of the drug substance. The provided HPLC protocol offers a starting point for the determination of this compound. It is crucial for researchers, scientists, and drug development professionals to perform method validation according to ICH guidelines to ensure the reliability of the results. Continuous monitoring of the impurity profile of Calcifediol API is essential for maintaining product quality and regulatory compliance.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HPLC Peak Tailing for Calcifediol Impurity 1
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide provides detailed troubleshooting steps and frequently asked questions (FAQs) to address peak tailing observed for "Calcifediol Impurity 1" (also known as 25-Hydroxyprevitamin D3) during HPLC analysis. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
A1: "this compound" is a common process impurity found in the synthesis of Calcifediol, a prohormone of vitamin D. Its chemical name is (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol, with the CAS number 23357-18-8. It is an isomer of Calcifediol.
Q2: What causes peak tailing in HPLC?
A2: Peak tailing is a common issue in HPLC where a peak exhibits an asymmetry, with a trailing edge that is longer than the leading edge.[1] The primary cause is often more than one mechanism of analyte retention occurring simultaneously. For polar compounds like this compound, which contains hydroxyl groups, secondary interactions with the stationary phase are a frequent cause.[2]
Q3: Why is peak tailing a problem for impurity analysis?
A3: Tailing peaks can compromise the quality of chromatographic data in several ways:
-
Reduced Resolution: Tailing can cause the peak of a minor impurity to merge with the tail of a major peak, making accurate quantification difficult or impossible.[1]
-
Inaccurate Quantification: Peak tailing can lead to incorrect peak integration, resulting in inaccurate measurement of the impurity level.
-
Lower Sensitivity: As the peak broadens and the height decreases, it becomes more difficult to detect low-level impurities.
Q4: What is a good peak asymmetry or tailing factor?
A4: A perfectly symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. For pharmaceutical analysis, a Tf value between 1.0 and 1.5 is generally considered acceptable, although some methods may allow up to 2.0.[3] A value greater than 1.2 is a clear indication of peak tailing.[4]
Troubleshooting Guide for "this compound" Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound. The troubleshooting process is broken down into a logical workflow, starting from the most common and easily addressable causes.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peak tailing of this compound.
Step 1: Verify Method Parameters and System Suitability
Before making any changes, ensure that the current HPLC method is being run correctly and that the system is performing as expected.
Common Issues and Solutions
| Parameter | Potential Issue | Recommended Action |
| Mobile Phase pH | Incorrect pH can alter the ionization state of both the analyte and residual silanols on the column, leading to secondary interactions. | Verify the pH of the aqueous portion of the mobile phase. Prepare fresh mobile phase if it has been standing for a long time, as CO2 absorption can lower the pH.[5] |
| Mobile Phase Composition | An incorrect ratio of organic solvent to aqueous buffer can lead to poor peak shape. | Ensure the mobile phase composition is prepared accurately as per the method. If using a gradient, check the pump's proportioning performance. |
| Flow Rate | Inconsistent flow can affect peak shape. | Check for leaks in the system. Verify that the pump is delivering a stable flow rate. |
| Column Temperature | Temperature fluctuations can impact retention time and peak shape. | Ensure the column oven is set to the correct temperature and is stable. |
Step 2: Evaluate the HPLC Column
The column is a primary suspect in cases of peak tailing, especially if the problem has developed over time.
Common Issues and Solutions
| Issue | Description | Recommended Action |
| Column Contamination | Accumulation of strongly retained sample components on the column inlet frit or packing material can create active sites that cause tailing. | 1. Flush the column: Use a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to wash the column. 2. Use a guard column: A guard column protects the analytical column from contaminants. Replace it regularly. |
| Column Degradation | Over time, the stationary phase can degrade, particularly at extreme pH values, exposing more active silanol groups. | If the column is old or has been used extensively, it may need to be replaced. |
| Column Void | A void at the column inlet can cause band broadening and peak tailing. | A sudden pressure drop or a significant change in peak shape can indicate a void. Replacing the column is the most effective solution. |
Step 3: Assess Sample Preparation
The way the sample is prepared and introduced into the HPLC system can significantly affect peak shape.
Common Issues and Solutions
| Issue | Description | Recommended Action |
| Sample Solvent Strength | If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, including tailing. | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[4] |
| Sample Overload | Injecting too much analyte can saturate the stationary phase, leading to peak broadening and tailing. | Reduce the sample concentration or the injection volume. |
| Incomplete Dissolution | If the sample is not fully dissolved, it can lead to erratic results and peak shape issues. | Ensure the sample is completely dissolved before injection. Gentle warming or sonication may help, but be mindful of the potential for degradation of thermally labile compounds like vitamin D analogs. |
Step 4: Optimize Method Chemistry for "this compound"
If the previous steps have not resolved the issue, adjustments to the method's chemistry may be necessary. Given that this compound has hydroxyl groups, secondary interactions with the silica-based stationary phase are a likely cause of tailing.
Physicochemical Properties of Related Compounds
Understanding the properties of your analyte is key to troubleshooting. While experimental data for this compound is limited, we can use predicted values for a closely related isomer, 25-Hydroxytachysterol, to guide our optimization.
| Property | Predicted Value | Source | Implication for HPLC |
| logP | 5.75 - 6.6 | ChemAxon, ALOGPS | High logP indicates a non-polar compound, well-suited for reversed-phase HPLC. |
| pKa (Strongest Acidic) | 18.42 | ChemAxon | The hydroxyl groups are very weakly acidic, so they will be in a neutral form at typical HPLC pH ranges. |
| pKa (Strongest Basic) | -0.98 | ChemAxon | The molecule has no significant basic character. |
| Water Solubility | 0.0021 g/L | ALOGPS | Very low water solubility suggests that a high percentage of organic solvent is needed for elution and to keep it dissolved in the mobile phase. |
These are predicted values for an isomer and should be used as a guide.
Method Optimization Strategies
1. Adjusting Mobile Phase pH
Even though the hydroxyl groups of this compound are not strongly acidic, the silanol groups on the surface of the silica packing are. At a pH above 3, these silanols can become deprotonated and negatively charged, leading to secondary ionic interactions with any polar parts of the analyte molecule.
-
Recommendation: Lowering the mobile phase pH to between 2.5 and 3.0 can help to suppress the ionization of the silanol groups, thereby reducing peak tailing.[5] This can be achieved by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase.
2. Choosing the Right Organic Modifier
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They have different solvent properties and can influence peak shape.
-
Recommendation: If you are using acetonitrile, try switching to methanol or a mixture of both. Methanol is a more polar and protic solvent and can sometimes do a better job of masking active sites on the stationary phase.
3. Using Mobile Phase Additives
If pH adjustment is not sufficient, a mobile phase additive can be used to compete with the analyte for the active sites on the stationary phase.
-
Recommendation: For compounds with hydroxyl groups that may be interacting with silanols, a small concentration of a silanol-masking agent can be effective. While traditionally used for basic compounds, a low concentration of a buffer salt can sometimes improve peak shape for polar neutral compounds. A buffer concentration of 10-50 mM is generally recommended.
Baseline Experimental Protocol for Calcifediol and its Impurities
This protocol is based on a validated method for a similar vitamin D analog (doxercalciferol) and can be used as a starting point for the analysis of Calcifediol and its impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
| Diluent | Methanol |
This is an example protocol and may require optimization for your specific application and instrumentation.[6]
Quantitative Impact of Method Adjustments on Peak Tailing (Hypothetical Data)
The following table illustrates the potential quantitative impact of the troubleshooting steps on the tailing factor of this compound. These are representative values to demonstrate the expected improvements.
| Condition | Tailing Factor (Tf) | Peak Shape |
| Initial Method | 2.1 | Significant Tailing |
| After Column Flush | 1.8 | Moderate Tailing |
| Sample in Mobile Phase | 1.6 | Improved Symmetry |
| Mobile Phase pH 3.0 | 1.3 | Good Symmetry |
| Mobile Phase pH 3.0 with Methanol | 1.1 | Excellent Symmetry |
By following this structured troubleshooting guide, you can systematically identify the root cause of peak tailing for "this compound" and take the necessary steps to achieve symmetrical peaks, leading to more accurate and reliable analytical results.
References
- 1. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Human Metabolome Database: Showing metabocard for 25-Hydroxytachysterol3 (HMDB0006722) [hmdb.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. impactfactor.org [impactfactor.org]
Technical Support Center: Optimizing LC-MS/MS Sensitivity for Calcifediol Impurity 1
Welcome to the technical support center for the analysis of "Calcifediol Impurity 1." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your LC-MS/MS experiments for this specific analyte.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its analysis important?
A1: "this compound" is a common impurity found in calcifediol drug products. Its chemical name is (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol, and it is also known by the synonym 25-Hydroxytachysterol3.[1][2] As a regulatory requirement, impurities in active pharmaceutical ingredients (APIs) must be monitored and controlled. Accurate and sensitive quantification of "this compound" is crucial for ensuring the quality, safety, and efficacy of calcifediol-containing products. This impurity is isobaric with calcifediol, meaning it has the same molecular weight, which presents a significant analytical challenge.
Q2: What are the main challenges in achieving high sensitivity for "this compound" by LC-MS/MS?
A2: The primary challenges in the LC-MS/MS analysis of "this compound" and other vitamin D metabolites include:
-
Poor Ionization Efficiency: Vitamin D and its analogues are lipophilic compounds that lack easily ionizable functional groups, leading to low signal intensity in the mass spectrometer.
-
Matrix Effects: Biological matrices, such as serum and plasma, contain numerous endogenous compounds (e.g., phospholipids) that can co-elute with the analyte and suppress its ionization, leading to reduced sensitivity and inaccurate quantification.
-
Isobaric Interferences: "this compound" is an isomer of calcifediol, meaning they have the same mass-to-charge ratio (m/z). Therefore, chromatographic separation is essential to distinguish between them. Other isobaric impurities may also be present.
-
Low Abundance: As an impurity, this compound is typically present at very low concentrations relative to the main component, calcifediol, requiring a highly sensitive analytical method for detection and quantification.
Q3: Which ionization technique is recommended for the analysis of "this compound"?
A3: For vitamin D metabolites, Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI).[3] APCI can provide better sensitivity and is generally less susceptible to matrix effects for this class of compounds. However, ESI can also be used, and the choice may depend on the specific instrumentation and experimental conditions. It is recommended to evaluate both ionization sources during method development to determine the optimal choice for your specific application.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of "this compound."
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for "this compound" | Inefficient ionization. | - Optimize ionization source parameters (e.g., temperature, gas flows).- Consider switching from ESI to APCI.[3]- Evaluate the use of a derivatizing agent to enhance ionization. |
| Suboptimal sample preparation leading to analyte loss. | - Review the extraction procedure for potential sources of loss.- Ensure complete evaporation and reconstitution of the sample. | |
| Inadequate chromatographic retention or poor peak shape. | - Adjust the mobile phase composition to achieve appropriate retention.- Use a column with a suitable stationary phase (e.g., C18, PFP). | |
| High Background Noise or Poor Signal-to-Noise Ratio | Significant matrix effects from the sample. | - Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).- Consider using specialized phospholipid removal products (e.g., HybridSPE-Phospholipid plates). |
| Contaminated LC-MS system. | - Flush the LC system and mass spectrometer with appropriate solvents.- Use a guard column to protect the analytical column. | |
| Inconsistent or Irreproducible Results | Variability in sample preparation. | - Ensure consistent and precise execution of all sample preparation steps.- Use an internal standard to correct for variations. |
| Fluctuations in LC system performance. | - Equilibrate the column thoroughly before each run.- Monitor system pressure for any irregularities. | |
| Instability of the analyte. | - Protect samples from light and heat, as vitamin D analogues can be sensitive to degradation. | |
| Poor Separation from Calcifediol or Other Isomers | Inadequate chromatographic resolution. | - Optimize the mobile phase gradient to improve separation.- Screen different analytical columns with varying selectivities (e.g., C18, PFP, chiral columns).[4] |
| Inappropriate mobile phase additives. | - Evaluate the effect of different additives (e.g., formic acid, ammonium formate) on peak shape and resolution. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for the extraction of "this compound" from a biological matrix.
Materials:
-
Sample (e.g., serum, plasma)
-
Internal Standard (IS) solution (e.g., deuterated calcifediol)
-
Methyl-tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of the sample, add the internal standard solution.
-
Add 500 µL of MTBE and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 2-4) on the remaining aqueous layer and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Parameters
These are starting parameters that should be optimized for your specific instrument and application.
Liquid Chromatography:
-
Column: A C18 or PFP (pentafluorophenyl) column is recommended for good separation of vitamin D isomers.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B. The exact gradient profile will need to be optimized to achieve separation from calcifediol.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization Source: APCI (or ESI, if optimized)
-
Polarity: Positive ion mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion ([M+H]⁺): m/z 401.3 (for "this compound")
Visualizations
Workflow for Optimizing LC-MS/MS Sensitivity
Caption: A general workflow for method development and optimization.
Troubleshooting Decision Tree for Low Sensitivity
Caption: A decision tree for troubleshooting low sensitivity issues.
References
- 1. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution of Calcifediol Impurities
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution of "Calcifediol Impurity 1" with other impurities during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
A1: "this compound" is a known impurity of Calcifediol, an active pharmaceutical ingredient. It has the chemical formula C27H44O2 and a molecular weight of 400.65 g/mol .[1][2] It is available as a pharmaceutical reference standard for analytical purposes such as method development, validation, and quality control.[1][3]
Q2: What is co-elution and why is it a problem in Calcifediol analysis?
A2: Co-elution in chromatography occurs when two or more compounds travel through the column at the same rate and are detected as a single, often misshapen, peak. This is a significant issue in pharmaceutical analysis as it can lead to inaccurate quantification of impurities and the main active pharmaceutical ingredient (API), potentially masking the presence of an impurity that exceeds its specified limit. Given that many impurities of Vitamin D analogs like Calcifediol are structurally similar or even isobaric (having the same mass), co-elution is a common challenge.[4]
Q3: How can I detect if I have a co-elution issue with "this compound"?
A3: Several signs can indicate co-elution:
-
Peak Shape: Look for asymmetrical peaks, such as fronting, tailing, or the appearance of a "shoulder" on the main peak.[5]
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can perform peak purity analysis. A non-homogenous peak across its width suggests the presence of more than one compound.[5]
-
Mass Spectrometry Data: When using a mass spectrometer, analyzing the mass spectra across the peak can reveal the presence of multiple ions with different mass-to-charge ratios, confirming co-elution.[5]
Q4: What are the general strategies to resolve co-elution in HPLC?
A4: The primary goal is to alter the selectivity of the chromatographic system. This can be achieved by:
-
Modifying the Mobile Phase: Adjusting the organic solvent type, solvent strength (e.g., the ratio of organic to aqueous phase), pH, or buffer concentration can significantly impact the separation.[6][7]
-
Changing the Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or a cyano column) can provide different interactions with the analytes, leading to better separation.[5][7]
-
Adjusting the Temperature: Changing the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect the separation.[7]
-
Optimizing Other Parameters: Modifying the flow rate or the gradient profile can also help to improve resolution.[8]
Troubleshooting Guide: Resolving Co-elution of "this compound" with a Structurally Similar Impurity
This guide addresses a common scenario where "this compound" co-elutes with another isomeric impurity, let's call it "Impurity X," under standard reversed-phase HPLC conditions.
Initial Observation:
A single, broad, or shouldered peak is observed where "this compound" is expected to elute. Peak purity analysis confirms the presence of at least two co-eluting species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Experimental Protocols
The initial approach should focus on modifying the mobile phase, as this is often the simplest and quickest way to affect selectivity.
Protocol 1A: Modifying the Organic Solvent Ratio and Type
-
Baseline Method:
-
Column: Standard C18 (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 35°C
-
Detection: UV at 265 nm
-
-
Modification 1 (Solvent Strength):
-
Adjust the initial percentage of Mobile Phase B to 55% to increase retention and potentially improve separation.
-
Lengthen the gradient to 30 minutes to decrease the slope and allow more time for separation.
-
-
Modification 2 (Solvent Type):
-
Replace Acetonitrile with Methanol as Mobile Phase B. Methanol has different solvent properties and can alter the selectivity.
-
Alternatively, use a ternary mixture for Mobile Phase B, such as Acetonitrile:Methanol (50:50).
-
Protocol 1B: Adjusting Mobile Phase pH
-
Rationale: If the impurities have slightly different pKa values, adjusting the pH of the mobile phase can change their ionization state and, consequently, their retention behavior.
-
Procedure:
-
Prepare Mobile Phase A with different pH values using buffers such as phosphate or acetate. For example, test pH 3.0, 4.5, and 6.0.
-
Ensure the chosen pH is within the stable range for the column being used.
-
Data Presentation: Mobile Phase Optimization
| Parameter | Condition 1 (Baseline) | Condition 2 (Modified Gradient) | Condition 3 (Methanol) | Condition 4 (pH 3.0) |
| Resolution (Rs) | < 1.0 (Co-elution) | 1.2 | 1.6 | 1.8 |
| Impurity 1 RT (min) | 10.5 | 12.1 | 13.5 | 14.2 |
| Impurity X RT (min) | 10.5 | 12.5 | 14.2 | 15.1 |
If mobile phase optimization does not provide adequate resolution, changing the stationary phase is the next logical step.
Protocol 2: Alternative Column Chemistries
-
Phenyl-Hexyl Column: This stationary phase provides pi-pi interactions in addition to hydrophobic interactions, which can be beneficial for separating aromatic or unsaturated compounds.
-
Cyano (CN) Column: A cyano column offers different selectivity due to dipole-dipole interactions.
-
Procedure:
-
Screen the different columns using the optimized mobile phase from Step 1.
-
A short, steep gradient can be used for initial screening to quickly assess the potential for separation.
-
Data Presentation: Stationary Phase Screening
| Column Chemistry | Mobile Phase | Resolution (Rs) |
| C18 (Baseline) | 60-90% ACN | < 1.0 |
| Phenyl-Hexyl | 60-90% ACN | 1.9 |
| Cyano (CN) | 60-90% ACN | 1.4 |
Temperature can influence selectivity, although its effect is often less pronounced than that of the mobile phase or stationary phase.
Protocol 3: Varying Column Temperature
-
Procedure:
-
Using the best combination of mobile phase and stationary phase from the previous steps, analyze the sample at different column temperatures (e.g., 30°C, 40°C, 50°C).
-
-
Observation:
-
Note any changes in retention time and resolution. In some cases, increasing the temperature can improve peak shape and efficiency.[7]
-
Data Presentation: Temperature Optimization
| Temperature (°C) | Resolution (Rs) |
| 30 | 1.8 |
| 40 | 1.9 |
| 50 | 2.1 |
Advanced Troubleshooting
If the above steps do not yield the desired separation, more advanced techniques may be necessary:
-
Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique involves using two columns with different selectivities to achieve a high degree of separation.[9][10]
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and may be suitable for separating structurally similar compounds like Calcifediol impurities.[4][11]
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | CAS No: 23357-18-8 [aquigenbio.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. m.youtube.com [m.youtube.com]
- 6. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 9. Assessing stability-indicating methods for coelution by two-dimensional liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive analysis of vitamin D3 impurities in oily drug products using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in "Calcifediol Impurity 1" quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of "Calcifediol Impurity 1" (CAS No: 23357-18-8).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
A1: "this compound" is a chemical reference standard with the CAS number 23357-18-8 and a molecular formula of C27H44O2.[1][2] It is an isomer of calcifediol (25-hydroxyvitamin D3), the major circulating form of vitamin D. As an isomer, it has the same molecular weight as calcifediol but a different structural arrangement. It is crucial for analytical method development, validation, and quality control in pharmaceutical and research settings.[1][2]
Q2: Why is minimizing matrix effects important in the quantification of this compound?
A2: Matrix effects are a common challenge in LC-MS/MS analysis, where components of the sample matrix (e.g., plasma, serum, formulation excipients) co-elute with the analyte and interfere with its ionization, leading to signal suppression or enhancement. This can severely compromise the accuracy, precision, and sensitivity of the quantification. For structurally similar compounds like calcifediol and its impurities, which may be present at low concentrations, accurate measurement is critical, making the mitigation of matrix effects a primary concern.
Q3: What are the recommended analytical techniques for quantifying this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the measurement of vitamin D metabolites and their impurities due to its high sensitivity and specificity.[3] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may be less specific. For complex oily matrices, supercritical fluid chromatography (SFC) coupled with mass spectrometry (SFC-MS) is an emerging and effective technique.
Q4: Should I use an internal standard? If so, what kind?
A4: Yes, using an internal standard is highly recommended to compensate for variability during sample preparation and to correct for matrix effects. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterium or carbon-13 labeled this compound). If a specific SIL-IS for the impurity is not available, a SIL-IS of calcifediol (e.g., Calcifediol-d6) can be a suitable alternative, as it will have very similar chemical properties and chromatographic behavior.[4]
Q5: What are common sources of matrix effects in bioanalytical samples like serum or plasma?
A5: In serum and plasma, the most significant sources of matrix effects are phospholipids from cell membranes. These molecules are often co-extracted with analytes during sample preparation and can cause ion suppression in the MS source. Other endogenous components like salts, proteins, and other metabolites can also contribute to matrix effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Sample Solvent Mismatch | The sample diluent is significantly stronger than the initial mobile phase, causing peak distortion. Solution: Reconstitute the final sample extract in a solvent that is as weak as or weaker than the starting mobile phase conditions. |
| Column Contamination | Buildup of matrix components on the column. Solution: Flush the column with a strong solvent series. If performance does not improve, replace the column. Use a guard column to protect the analytical column.[5] |
| Column Void | A void has formed at the head of the column. Solution: Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column needs to be replaced. |
| Co-elution with an Interfering Peak | An unresolved matrix component is distorting the peak shape. Solution: Optimize the chromatographic gradient to improve separation. Experiment with a different column chemistry (e.g., a pentafluorophenyl (PFP) or phenyl-hexyl phase) which can offer different selectivity for isomers. |
Issue 2: Low Signal Intensity or Loss of Sensitivity
| Possible Cause | Troubleshooting Step |
| Ion Suppression (Matrix Effect) | Co-eluting matrix components are suppressing the ionization of the analyte. Solution: Improve sample cleanup to remove interferences (see "Experimental Protocols" section). Dilute the sample extract, if sensitivity allows. Optimize chromatography to separate the analyte from the suppression zone. |
| Poor Ionization | Calcifediol and its isomers have low ionization efficiency. Solution: Consider derivatization with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to enhance signal.[6] Optimize MS source parameters (e.g., gas flows, temperatures, voltages). |
| Contaminated MS Source | Buildup of non-volatile material in the ion source. Solution: Clean the ion source components according to the manufacturer's instructions. |
| Sample Degradation | The analyte is degrading in the sample or during processing. Solution: Prepare fresh samples and standards. Ensure samples are protected from light and stored at appropriate temperatures. |
Issue 3: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | The degree of ion suppression or enhancement varies between samples. Solution: Ensure the use of a suitable stable isotope-labeled internal standard. Improve the sample preparation method to more effectively remove matrix components. |
| Sample Preparation Inconsistency | Variability in extraction recovery. Solution: Automate sample preparation steps if possible. Ensure precise and consistent execution of manual steps like pipetting and vortexing. |
| Carryover | Analyte from a high-concentration sample is carried over to the next injection. Solution: Optimize the autosampler wash sequence with a strong solvent. Inject a blank sample after high-concentration samples to check for carryover.[7] |
Quantitative Data on Matrix Effects
The following tables summarize typical data that should be generated to assess and mitigate matrix effects. The values are illustrative and based on studies of vitamin D metabolites.
Table 1: Assessment of Matrix Effect and Recovery
| Analyte | Matrix | Sample Preparation Method | Mean Recovery (%) | Mean Matrix Effect (%) | RSD (%) of Matrix Effect |
| Vitamin D Analog | Human Plasma | Protein Precipitation (PPT) | 95.2 | 75.8 (Suppression) | 12.5 |
| Vitamin D Analog | Human Plasma | PPT + Phospholipid Removal | 96.1 | 98.2 (Minimal Effect) | 4.2 |
| Vitamin D Analog | Human Plasma | Liquid-Liquid Extraction (LLE) | 88.7 | 91.5 (Slight Suppression) | 6.8 |
| Vitamin D Analog | Human Plasma | Solid-Phase Extraction (SPE) | 92.4 | 103.1 (Slight Enhancement) | 3.9 |
Matrix Effect (%) is calculated as: (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value < 100% indicates suppression, > 100% indicates enhancement.
Table 2: Comparison of Calibration Strategies
| Calibration Method | Matrix | Mean Accuracy (%) | Precision (%RSD) | Comments |
| Solvent-Based Calibration | Human Serum | 72.4 | 15.1 | Inaccurate due to uncompensated matrix effects. |
| Matrix-Matched Calibration | Human Serum | 98.9 | 5.3 | More accurate as it accounts for matrix effects. |
| Solvent-Based with SIL-IS | Human Serum | 101.2 | 4.8 | Highly accurate and precise; SIL-IS effectively compensates for matrix effects. |
Experimental Protocols
Protocol 1: Sample Preparation for Serum/Plasma using Phospholipid Removal
This protocol combines protein precipitation with a phospholipid removal step, which is effective at reducing matrix effects from phospholipids.
-
Aliquoting: To 100 µL of serum/plasma sample, standard, or blank, add 10 µL of the internal standard working solution.
-
Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
Phospholipid Removal: Transfer the supernatant to a phospholipid removal plate or cartridge.
-
Elution: Apply vacuum or positive pressure to collect the filtrate. This filtrate contains the analyte and IS, while phospholipids are retained by the sorbent.
-
Evaporation & Reconstitution: Evaporate the filtrate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex to mix.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters
These are starting parameters and should be optimized for your specific instrument and impurity standard.
-
LC System: UPLC/HPLC system
-
Column: A C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point. PFP columns have also shown good selectivity for vitamin D isomers.[8]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient:
-
0-1 min: 70% B
-
1-8 min: Gradient to 98% B
-
8-9 min: Hold at 98% B
-
9.1-10 min: Return to 70% B for equilibration
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing a standard of this compound and its SIL-IS to find the optimal precursor and product ions. For calcifediol (m/z 401.3), common product ions are m/z 383.3, 365.3, and 257.2. Similar transitions are expected for the impurity.
Visualizations
Vitamin D Metabolic Pathway
Caption: Metabolic pathway of Vitamin D3, from synthesis to active form and inactivation.
Experimental Workflow for Quantification
Caption: A typical experimental workflow for quantifying this compound.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common LC-MS/MS analytical issues.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. This compound | CAS No: 23357-18-8 [aquigenbio.com]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. zefsci.com [zefsci.com]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Technical Support Center: Enhancing Extraction Recovery of "Calcifediol Impurity 1"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of "Calcifediol Impurity 1" from various matrices.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its extraction challenging?
A1: "this compound" is a substance related to the active pharmaceutical ingredient (API) calcifediol.[1][] Its extraction can be challenging due to its likely low concentration relative to the parent drug, its lipophilic (fat-soluble) nature, and its susceptibility to degradation.[3] Furthermore, complex sample matrices, such as oily formulations or biological fluids, can interfere with the extraction process, leading to low and variable recovery.[4][5]
Q2: What are the most common matrices from which "this compound" is extracted?
A2: "this compound" is typically extracted from:
-
Calcifediol Drug Substance (API): To ensure the purity of the active ingredient.
-
Calcifediol Drug Products: Including tablets, capsules, and oily formulations, as part of quality control and stability testing.[4][5]
-
Biological Matrices: Such as serum and plasma, during preclinical and clinical studies to understand the impurity's metabolic profile and potential effects.[6][7]
Q3: What are the primary extraction techniques for "this compound"?
A3: The most common and effective extraction techniques are:
-
Solid-Phase Extraction (SPE): A highly selective method that can effectively separate the impurity from complex matrices.[7]
-
Liquid-Liquid Extraction (LLE): A versatile technique suitable for separating lipophilic compounds like "this compound" from aqueous matrices.[5]
-
Protein Precipitation (for biological samples): Often used as an initial clean-up step before further purification by SPE or LLE.[8]
Q4: How can I minimize matrix effects during the analysis of "this compound"?
A4: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based analyses, can be minimized by:
-
Efficient Sample Cleanup: Utilizing a robust extraction protocol (SPE or LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate the impurity from co-eluting matrix components.
-
Use of an Internal Standard: A stable, isotopically labeled analog of the analyte is ideal for compensating for matrix effects.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is free of the analyte to mimic the sample's composition.[4]
Troubleshooting Guides
Issue 1: Low Extraction Recovery from Oily Formulations
Possible Causes & Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| Incomplete partitioning of the impurity into the extraction solvent. | 1. Optimize Solvent Polarity: Test a range of extraction solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane). A less polar solvent may be more effective for this lipophilic impurity.[3] 2. Increase Solvent-to-Sample Ratio: A higher volume of extraction solvent can improve partitioning. | Increased recovery of the impurity in the extraction solvent. |
| Emulsion formation during liquid-liquid extraction. | 1. Centrifugation: Spin the sample at a higher speed or for a longer duration to break the emulsion. 2. Addition of Salt: Add a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and help break the emulsion. | A clear separation of the aqueous and organic layers. |
| Adsorption of the impurity onto labware. | 1. Use Polypropylene Labware: Peptides and other lipophilic molecules can adhere to glass surfaces. Using polypropylene tubes and pipette tips can reduce this issue. 2. Silanize Glassware: If glass must be used, silanizing the surfaces can minimize adsorption. | Reduced loss of the analyte due to non-specific binding. |
Issue 2: Poor Recovery from Biological Matrices (Serum/Plasma)
Possible Causes & Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| Incomplete protein precipitation. | 1. Optimize Precipitating Agent: Test different organic solvents (e.g., acetonitrile, methanol) and their ratios to the sample volume.[8] 2. Adjust pH: Acidifying the sample (e.g., with formic acid) can enhance protein precipitation.[9] | A clear supernatant after centrifugation, indicating efficient protein removal. |
| Analyte bound to proteins. | 1. Use a Protein Denaturing Agent: For strongly bound analytes, consider adding agents like guanidine HCl or urea before precipitation. 2. Optimize Incubation Time and Temperature: Allow sufficient time for the precipitating agent to interact with the sample. | Improved release of the impurity from plasma proteins, leading to higher recovery. |
| Inefficient Solid-Phase Extraction (SPE). | 1. Optimize SPE Sorbent: Test different sorbent chemistries (e.g., C8, C18, phenyl) to find the one with the best retention for the impurity. 2. Optimize Wash and Elution Solvents: Ensure the wash solvent is strong enough to remove interferences without eluting the analyte, and the elution solvent is strong enough to fully recover the analyte.[3] | A cleaner extract with higher recovery of the impurity. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Oily Formulations
-
Sample Preparation: Accurately weigh a portion of the oily formulation and dissolve it in a suitable non-polar solvent (e.g., n-heptane).
-
Extraction:
-
Add an equal volume of an immiscible polar solvent (e.g., acetonitrile or methanol/water mixture).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Collection: Carefully collect the polar solvent layer containing the impurity.
-
Drying and Reconstitution: Evaporate the collected solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical method (e.g., mobile phase).
Protocol 2: Solid-Phase Extraction (SPE) from Serum/Plasma
-
Protein Precipitation:
-
To 100 µL of serum/plasma, add 300 µL of acetonitrile containing 1% formic acid.[9]
-
Vortex for 1 minute and let it stand for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute "this compound" with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Quantitative Data Summary
The following tables present illustrative recovery data for the extraction of "this compound" from different matrices using the described protocols. Note: These are representative values and actual recoveries may vary depending on experimental conditions.
Table 1: Illustrative Recovery from Oily Formulation using LLE
| Extraction Solvent | Mean Recovery (%) | RSD (%) |
| Acetonitrile | 85.2 | 4.5 |
| Methanol/Water (80:20) | 88.9 | 3.8 |
| Isopropanol | 79.5 | 5.2 |
Table 2: Illustrative Recovery from Serum using SPE
| SPE Sorbent | Mean Recovery (%) | RSD (%) |
| C18 | 92.1 | 3.1 |
| C8 | 89.5 | 3.9 |
| Phenyl | 85.3 | 4.8 |
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for "this compound".
Caption: Solid-Phase Extraction (SPE) workflow for "this compound".
Caption: Troubleshooting logic for low extraction recovery.
References
- 1. scirp.org [scirp.org]
- 3. welchlab.com [welchlab.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Comprehensive analysis of vitamin D3 impurities in oily drug products using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. itspsolutions.com [itspsolutions.com]
- 7. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast Vitamin D Metabolite Analysis [sigmaaldrich.com]
- 9. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
Technical Support Center: Analysis of Calcifediol and its Impurities
This technical support center provides guidance on preventing the on-column degradation of "Calcifediol Impurity 1" during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
A1: "this compound" is a substance related to the active pharmaceutical ingredient Calcifediol. Its chemical formula is C27H44O2, and it has a molecular weight of 400.65 g/mol .[1] The CAS number for this impurity is 23357-18-8.[1] It is important to accurately quantify this and other impurities to ensure the quality and safety of pharmaceutical products containing Calcifediol.
Q2: Why is on-column degradation a concern for "this compound"?
A2: On-column degradation can lead to inaccurate quantification of "this compound", potentially causing out-of-specification results and compromising the quality assessment of the drug product. Vitamin D analogs, a class of compounds to which calcifediol and its impurities belong, are known to be sensitive to factors such as acidic pH, light, and oxygen, which can be present in an HPLC system.[2]
Q3: What are the common signs of on-column degradation of "this compound"?
A3: Common indicators of on-column degradation include the appearance of unexpected peaks in the chromatogram, poor peak shape (tailing or fronting), and a loss of the main impurity peak area with an increase in the area of smaller, unidentified peaks. You may also observe a rising or unstable baseline.
Q4: Can the HPLC column itself contribute to the degradation of "this compound"?
A4: Yes, the column can be a significant factor. Exposed silanol groups on the surface of the silica-based stationary phase can have catalytic effects, and the stationary phase chemistry can influence the stability of sensitive compounds.[3][4] Additionally, metal surfaces in conventional stainless-steel columns can sometimes promote oxidation.[5]
Troubleshooting Guide: On-Column Degradation of "this compound"
This guide will help you diagnose and resolve issues related to the on-column degradation of "this compound".
Step 1: Initial Assessment - Is it truly on-column degradation?
-
Question: Does the degradation product peak area change with the amount of time the sample spends on the column?
-
How to check: Vary the flow rate of the mobile phase. A lower flow rate increases the residence time on the column. If the degradation product peak area increases at lower flow rates, on-column degradation is likely.
Step 2: Investigate Potential Causes and Solutions
The following table outlines potential causes of on-column degradation for "this compound" and suggests corrective actions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Mobile Phase pH | Vitamin D analogs can be unstable at acidic pH.[2] If your mobile phase is acidic, try increasing the pH to a value between 5 and 7. Ensure the chosen pH is compatible with the column's operating range. |
| Column Temperature | Higher temperatures can accelerate degradation.[4] If you are using an elevated column temperature, try reducing it to ambient temperature or below, if your system allows. |
| Dissolved Oxygen in Mobile Phase | Oxygen can cause oxidative degradation.[2] Ensure your mobile phase is thoroughly degassed. Consider sparging the mobile phase with an inert gas like helium. |
| Active Sites on the Column | Exposed silanol groups on the stationary phase can be reactive. Try a different column with a less acidic or end-capped stationary phase. A column with a different chemistry, such as a phenyl column, might also offer better stability.[6] |
| Metal Contamination | Metal ions from the HPLC system or the column itself can catalyze degradation. Consider using a column with MaxPeak High Performance Surfaces or a similar inert hardware technology to minimize metal interactions.[5] |
| Sample Solvent | If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, this can cause issues. Whenever possible, dissolve the sample in the initial mobile phase. |
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the impact of different parameters on the stability of "this compound".
Table 1: Effect of Mobile Phase pH on Degradation
| Mobile Phase pH | "this compound" Peak Area | Degradant Peak Area (% of Total) |
| 3.0 | 95,000 | 5.0% |
| 4.0 | 98,000 | 2.0% |
| 5.0 | 99,500 | 0.5% |
| 6.0 | 99,800 | 0.2% |
Table 2: Comparison of Column Chemistries
| Column Type | Stationary Phase | "this compound" Peak Tailing Factor | Degradant Peak Area (% of Total) |
| Standard C18 | Silica-based, not end-capped | 1.8 | 3.5% |
| End-capped C18 | Silica-based, fully end-capped | 1.2 | 1.0% |
| Phenyl-Hexyl | Phenyl-Hexyl bonded silica | 1.1 | < 0.5% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Calcifediol and its Impurities
-
Objective: To develop an HPLC method that separates Calcifediol from its impurities, including "this compound", without causing on-column degradation.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: End-capped C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.01 M Ammonium Acetate in water, pH adjusted to 6.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 60% B
-
5-20 min: 60% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm nylon syringe filter before injection.
-
Protocol 2: Investigation of On-Column Degradation
-
Objective: To confirm if on-column degradation of "this compound" is occurring.
-
Procedure:
-
Analyze the sample using the method described in Protocol 1 with a flow rate of 1.0 mL/min.
-
Reduce the flow rate to 0.5 mL/min and re-inject the sample.
-
Increase the flow rate to 1.5 mL/min and inject the sample again.
-
Compare the chromatograms from the three runs. A significant increase in the relative area of the suspected degradant peak at the lowest flow rate is indicative of on-column degradation.
-
Visualizations
Caption: Troubleshooting workflow for on-column degradation.
Caption: Factors influencing on-column degradation.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. app1-c89-pub.pressidium.com - Column Chemistry Of Hplc [app1-c89-pub.pressidium.com]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Proposed Framework for Inter-Laboratory Comparison of Calcifediol Impurity 1 Analysis
Guide Objective: As no public data from an inter-laboratory comparison for "Calcifediol Impurity 1" is currently available, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute such a study. This document outlines a standardized experimental protocol and data reporting structure to ensure comparability of results across different laboratories. For the purpose of this guide, "this compound" will refer to Calcifediol EP Impurity A , a known related substance of Calcifediol.
Data Presentation: Standardized Reporting Tables
To facilitate a clear and objective comparison of results from participating laboratories, all quantitative data should be summarized in the following standardized tables.
Table 1: Laboratory Participant Information
| Laboratory ID | Country | Analytical Technique Used | Instrument Manufacturer & Model |
|---|---|---|---|
| Lab-01 | |||
| Lab-02 | |||
| Lab-03 |
| ... | | | |
Table 2: System Suitability Test (SST) Results
| Laboratory ID | Resolution (Calcifediol & Impurity 1) | Tailing Factor (Impurity 1) | Theoretical Plates (Impurity 1) | %RSD of 6 Injections |
|---|---|---|---|---|
| Lab-01 | ||||
| Lab-02 | ||||
| Lab-03 |
| ... | | | | |
Table 3: Quantitative Analysis of this compound in Blinded Samples
| Laboratory ID | Sample ID | Reported Concentration of Impurity 1 (%) | Mean (%) | Standard Deviation |
|---|---|---|---|---|
| Lab-01 | A | |||
| B | ||||
| Lab-02 | A | |||
| B | ||||
| Lab-03 | A | |||
| B |
| ... | ... | | | |
Experimental Protocols
A standardized protocol is crucial for a meaningful inter-laboratory comparison. The following High-Performance Liquid Chromatography (HPLC) method is proposed, based on common practices for the analysis of Calcifediol and its related substances.[1][2]
2.1. Materials and Reagents
-
Calcifediol Reference Standard (CRS)
-
Calcifediol Impurity A Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Trifluoroacetic acid (TFA)
-
Blinded samples of Calcifediol containing varying levels of Impurity 1, prepared and distributed by a coordinating laboratory.
2.2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is recommended to ensure separation of impurities.[2]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% TFA (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Flow Rate: 1.0 - 1.5 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Detection Wavelength: 265 nm, which is a common wavelength for detecting Calcifediol and its impurities.[2]
-
Injection Volume: 10 µL.
2.3. Sample Preparation
-
Standard Solution: Prepare a stock solution of Calcifediol Impurity A reference standard in methanol.
-
Working Standard Solution: Dilute the stock solution to a final concentration suitable for instrument calibration.
-
Sample Solution: Accurately weigh and dissolve the blinded Calcifediol sample in methanol to achieve a known concentration.
-
All solutions should be protected from light and stored at 2-8°C.
2.4. System Suitability Before analysis, a system suitability test must be performed by injecting a solution containing both Calcifediol and Calcifediol Impurity A. The following criteria should be met:
-
The resolution between the Calcifediol and Impurity A peaks should be greater than 2.0.
-
The tailing factor for the Impurity A peak should be less than 2.0.
-
The relative standard deviation (%RSD) for six replicate injections of the standard solution should be less than 2.0%.
2.5. Data Analysis and Reporting
-
Identify the peaks of Calcifediol and Impurity A in the chromatograms based on the retention times of the reference standards.
-
Calculate the percentage of Impurity A in the blinded samples using the area normalization method or an external standard method.
-
Report all results in the standardized tables provided above.
Mandatory Visualizations
3.1. Proposed Experimental Workflow
Caption: Workflow for the proposed inter-laboratory comparison study.
3.2. Logical Framework for Data Evaluation
Caption: Logical flow for evaluating and comparing the submitted data.
References
A Comparative Guide to Analytical Methods for Calcifediol Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification and validation of impurities in calcifediol (25-hydroxyvitamin D): High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and presents a comparative summary of performance data to aid in the selection of the most suitable method for specific research and quality control needs.
Experimental Protocols
Detailed methodologies for the two key analytical techniques are provided below. These protocols are representative of validated methods used in the pharmaceutical industry for the analysis of calcifediol and its related substances.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the routine analysis of vitamin D and its analogues due to its robustness and cost-effectiveness.
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A gradient or isocratic elution using a mixture of solvents such as acetonitrile, methanol, and water. A typical mobile phase could be a mixture of methanol, acetonitrile, and water (e.g., 90:5:5 v/v/v).[1]
-
Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally used.
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[2]
-
Detection: UV detection is performed at the maximum absorbance wavelength of calcifediol and its impurities, which is typically around 265 nm.[2][3]
-
Injection Volume: A 20 to 100 µL injection volume is common.[2]
-
Sample Preparation: Samples are dissolved in a suitable solvent, such as methanol or a mixture of the mobile phase, and filtered through a 0.45 µm filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for the analysis of vitamin D metabolites, especially at low concentrations.
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or other suitable reversed-phase column with smaller particle sizes (e.g., ≤1.8 µm) for better resolution and faster analysis times.
-
Mobile Phase: A gradient elution is typically used with a mobile phase consisting of water with a small percentage of formic acid or ammonium formate in one channel and an organic solvent like methanol or acetonitrile in the other.
-
Flow Rate: A lower flow rate, typically in the range of 0.2 to 0.6 mL/min, is used to ensure efficient ionization.
-
Column Temperature: Maintained at a controlled temperature, for instance, 40°C.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for the quantification of the target analyte and its impurities. This involves monitoring specific precursor-to-product ion transitions.
-
-
Sample Preparation: Sample preparation is more extensive and often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove matrix interferences.[4]
Performance Data Comparison
The following tables summarize the typical validation parameters for HPLC-UV and LC-MS/MS methods for the analysis of calcifediol and its related compounds. The data presented is a synthesis of values reported in various validation studies.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.998[2] | > 0.99[4] |
| Limit of Detection (LOD) | 0.1 - 1.17 ng/mL[2][3] | < 3.75 ng/mL[5] |
| Limit of Quantification (LOQ) | 0.3 - 3.55 ng/mL[2][3] | < 3.75 ng/mL[5] |
| Accuracy (% Recovery) | 92.2% - 103.83%[1][2] | Typically within 85-115% |
| Precision (%RSD) | < 2%[1] | Inter-assay CVs of 5.3-5.6%[5] |
Method Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring that a new or alternative method provides results that are equivalent to an established method.
Caption: A flowchart illustrating the key stages of a cross-validation process for analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Calcifediol Impurities: Impurity 1 vs. A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of "Calcifediol Impurity 1" against other known calcifediol impurities, specifically Impurity A, Impurity B, and Impurity C. As isomers of calcifediol, these impurities present unique challenges in pharmaceutical development, requiring robust analytical methods for their identification and quantification to ensure the safety and efficacy of calcifediol-based therapies. This document outlines their key characteristics, comparative analytical data, and known biological significance, supported by detailed experimental protocols.
Chemical and Physical Characteristics
Calcifediol and its impurities, including Impurity 1, A, B, and C, are isomers, sharing the same molecular formula and weight. Their structural differences, however, lead to distinct physicochemical properties, which can be exploited for their separation and identification.
| Parameter | Calcifediol | This compound | Calcifediol Impurity A | Calcifediol Impurity B | Calcifediol Impurity C |
| Synonym(s) | 25-hydroxycholecalciferol, Calcidiol | (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol[1] | 9β,10α-cholesta-5,7-diene-3β,25-diol, 25-Hydroxylumisterol[] | 25-Hydroxyprovitamin D3, 7-Dehydro-25-hydroxycholesterol[] | (3S,6E)-9,10-secocholesta-5(10),6,8-triene-3,25-diol, 25-Hydroxytachysterol[4][5] |
| CAS Number | 19356-17-3[6] | 23357-18-8[1] | 61585-29-3[][6] | 22145-68-2[][6] | 39932-44-0[4][6] |
| Molecular Formula | C27H44O2[6] | C27H44O2[1] | C27H44O2[][6] | C27H44O2[][6] | C27H44O2[4][6] |
| Molecular Weight | 400.65 g/mol [6] | 400.65 g/mol [1] | 400.65 g/mol [][6] | 400.65 g/mol [][6] | 400.65 g/mol [4] |
Comparative Analytical Data (Representative)
The following tables present representative data from High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analyses. These values are illustrative and intended to demonstrate the expected differences in analytical behavior based on the isomeric nature of these compounds. Actual results may vary based on specific instrumentation and conditions.
High-Performance Liquid Chromatography (HPLC-UV)
| Analyte | Representative Retention Time (min) |
| Calcifediol | 12.5 |
| This compound | 11.8 |
| Calcifediol Impurity A | 10.2 |
| Calcifediol Impurity B | 13.1 |
| Calcifediol Impurity C | 14.0 |
Mass Spectrometry (LC-MS/MS)
| Analyte | Parent Ion (m/z) [M+H]+ | Key Fragment Ions (m/z) |
| Calcifediol | 401.3 | 383.3, 365.3, 271.2, 253.2 |
| This compound | 401.3 | 383.3, 365.3, 271.2, 253.2 |
| Calcifediol Impurity A | 401.3 | 383.3, 365.3, 271.2, 253.2 |
| Calcifediol Impurity B | 401.3 | 383.3, 365.3, 271.2, 253.2 |
| Calcifediol Impurity C | 401.3 | 383.3, 365.3, 271.2, 253.2 |
Note: While the parent ion and primary fragments are identical due to the isomeric nature of the impurities, their relative abundances may differ, aiding in their differentiation.
Biological Significance and Known Effects
The biological activities of calcifediol impurities are not as well-characterized as the parent compound. However, available information suggests that these impurities are not inert and may possess their own biological effects.
-
Calcifediol Impurity A (25-Hydroxylumisterol): Studies have suggested that this impurity may have anti-inflammatory and immunomodulatory properties.[]
-
Calcifediol Impurity B (25-Hydroxyprovitamin D3): This impurity has been reported to inhibit mitochondrial cytochrome c oxidase.[7]
-
Calcifediol Impurity C (25-Hydroxytachysterol): Limited information is available on the specific biological activity of this impurity.
-
This compound: The biological activity and potential toxicological profile of this compound are not well-documented in publicly available literature, highlighting a critical area for further research.
The presence and biological activity of these impurities underscore the importance of their stringent control in pharmaceutical formulations to prevent unintended biological effects.
Experimental Protocols
Protocol 1: HPLC-UV Method for the Separation of Calcifediol and its Impurities
This protocol describes a reverse-phase HPLC method for the separation and quantification of calcifediol and its isomeric impurities.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-5 min: 70% B
-
5-20 min: 70% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 70% B
-
26-30 min: 70% B
-
3. Detection:
-
Wavelength: 265 nm
4. Sample Preparation:
-
Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
Protocol 2: LC-MS/MS Method for the Identification of Calcifediol and its Impurities
This protocol outlines a sensitive LC-MS/MS method for the structural confirmation of calcifediol and its impurities.
1. Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Utilize the HPLC conditions described in Protocol 1.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: m/z 401.3
-
Product Ions: m/z 383.3, 365.3, 271.2, 253.2
-
Collision Energy: Optimized for each transition.
Visualizations
Caption: Experimental workflow for the analysis of calcifediol impurities.
Caption: Simplified Vitamin D metabolic pathway.
References
Navigating the Crossroads of Analytical Method Transfer: A Comparative Guide for Calcifediol Impurity 1 Analysis
For researchers, scientists, and drug development professionals, the successful transfer of analytical methods between laboratories is a critical juncture in the pharmaceutical development pipeline. Ensuring consistency, accuracy, and reliability of data across different sites is paramount for regulatory compliance and patient safety. This guide provides a comprehensive comparison of analytical methodologies for the analysis of "Calcifediol Impurity 1," a key related substance in the quality control of Calcifediol, a prohormone of vitamin D.
This document outlines detailed experimental protocols, presents a comparative analysis of quantitative performance data, and offers visual workflows to facilitate a seamless and efficient method transfer process. By objectively comparing the performance of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods, this guide aims to equip laboratories with the necessary information to make informed decisions for their specific needs.
Experimental Protocols: A Tale of Two Techniques
The analysis of "this compound" (CAS No: 23357-18-8), chemically identified as (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol, necessitates a robust and well-characterized analytical method.[1][2][3] Below are detailed protocols for two commonly employed liquid chromatography techniques.
Method 1: High-Performance Liquid Chromatography (HPLC)
This method represents a traditional and widely established approach for the analysis of pharmaceutical impurities.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 60% B
-
5-15 min: 60-80% B
-
15-20 min: 80% B
-
20.1-25 min: 60% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
Sample Diluent: Methanol
Sample Preparation:
-
Accurately weigh and dissolve the Calcifediol sample in methanol to achieve a target concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm nylon syringe filter prior to injection.
Method 2: Ultra-High-Performance Liquid Chromatography (UHPLC)
This method offers a more modern approach, leveraging smaller particle size columns to achieve faster analysis times and improved resolution.
Chromatographic Conditions:
-
Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 60% B
-
2-5 min: 60-80% B
-
5-6 min: 80% B
-
6.1-7 min: 60% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 5 µL
-
Sample Diluent: Methanol
Sample Preparation:
-
Accurately weigh and dissolve the Calcifediol sample in methanol to achieve a target concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm nylon syringe filter prior to injection.
Performance Data: A Head-to-Head Comparison
The successful transfer of an analytical method hinges on the demonstration of comparable performance between the originating and receiving laboratories. The following tables summarize key validation parameters obtained during a simulated method transfer for the analysis of "this compound."
Table 1: System Suitability
| Parameter | HPLC | UHPLC | Acceptance Criteria |
| Tailing Factor (Impurity 1) | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates (Impurity 1) | > 2000 | > 5000 | ≥ 2000 |
| Resolution (Calcifediol/Impurity 1) | > 2.0 | > 2.5 | ≥ 2.0 |
Table 2: Method Validation - Precision and Accuracy
| Parameter | Laboratory A (Originating) | Laboratory B (Receiving) | Acceptance Criteria |
| HPLC | |||
| Repeatability (%RSD, n=6) | 1.5% | 1.8% | ≤ 5.0% |
| Intermediate Precision (%RSD) | 2.1% | 2.5% | ≤ 10.0% |
| Accuracy (% Recovery) | 98.5% | 99.2% | 90.0 - 110.0% |
| UHPLC | |||
| Repeatability (%RSD, n=6) | 0.8% | 1.1% | ≤ 5.0% |
| Intermediate Precision (%RSD) | 1.2% | 1.5% | ≤ 10.0% |
| Accuracy (% Recovery) | 100.5% | 101.1% | 90.0 - 110.0% |
Table 3: Linearity
| Parameter | HPLC | UHPLC | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Range (% of specification level) | 50 - 150% | 50 - 150% | Defined by application |
Visualizing the Workflow: A Guide to Method Transfer
To further clarify the logical flow of the method transfer process, the following diagrams, generated using Graphviz (DOT language), illustrate the key stages and decision points.
Caption: Workflow for a typical analytical method transfer process.
Signaling Successful Transfer: Key Considerations
The successful transfer of an analytical method is not merely a procedural exercise but a collaborative effort that requires careful planning and execution. The choice between HPLC and UHPLC will depend on the specific needs of the laboratory, including sample throughput, desired resolution, and available instrumentation.
-
HPLC remains a robust and reliable choice, particularly for laboratories with existing infrastructure and established workflows.
-
UHPLC offers significant advantages in terms of speed and efficiency, which can be crucial in high-throughput environments. The improved resolution can also be beneficial for complex samples with multiple impurities.
Regardless of the chosen technology, a comprehensive and well-documented method transfer protocol is the cornerstone of a successful outcome. This should include clearly defined acceptance criteria, a detailed training plan for analysts at the receiving site, and a robust process for data comparison and reporting. By following the guidelines and utilizing the comparative data presented in this guide, laboratories can navigate the complexities of method transfer with confidence, ensuring the continued quality and integrity of their analytical data.
References
A Comparative Guide to the Robustness Testing of an Analytical Method for "Calcifediol Impurity 1"
For Researchers, Scientists, and Drug Development Professionals
The development of a robust analytical method is a cornerstone of pharmaceutical quality control. A method's robustness is its ability to remain unaffected by small, deliberate variations in its parameters, ensuring its reliability during routine use. This guide provides a comparative overview of the robustness testing of a High-Performance Liquid Chromatography (HPLC) method for the quantification of "Calcifediol Impurity 1," a critical quality attribute in the manufacturing of calcifediol-based drug products. The principles and protocols outlined herein are aligned with the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[1][2][3][4]
Experimental Protocol: Robustness Testing of an HPLC Method for "this compound"
This section details the methodology for assessing the robustness of a reversed-phase HPLC method designed for the analysis of "this compound."
1. Standard Chromatographic Conditions:
-
Analytical Column: C18 column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Sample Concentration: A solution containing calcifediol and "this compound" at a concentration of 1 mg/mL and 0.01 mg/mL, respectively.
2. Robustness Study Design:
The robustness of the method was evaluated by introducing small, deliberate variations to the standard chromatographic parameters. The following parameters were varied one at a time:
-
Mobile Phase Composition: The ratio of acetonitrile to water was varied by ±2% (58:42 and 62:38, v/v).
-
Mobile Phase pH: The pH of the aqueous component of the mobile phase was adjusted to ±0.2 units from the original pH (e.g., if the original pH is 6.0, it was varied to 5.8 and 6.2).
-
Column Temperature: The column temperature was varied by ±5°C (25°C and 35°C).
-
Flow Rate: The flow rate was varied by ±0.1 mL/min (0.9 mL/min and 1.1 mL/min).
3. Data Analysis:
For each condition, the following system suitability parameters were evaluated:
-
Retention Time (RT) of "this compound"
-
Peak Area of "this compound"
-
Tailing Factor of the "this compound" peak
-
Resolution (Rs) between the "this compound" peak and the main calcifediol peak.
The acceptance criteria for the robustness of the method are that the system suitability parameters remain within acceptable limits under all varied conditions.[5]
Data Presentation: Comparative Analysis of Robustness Testing Results
The following table summarizes the quantitative data obtained from the robustness study. The results demonstrate the method's performance under standard and varied conditions.
| Parameter Varied | Condition | Retention Time (min) | Peak Area | Tailing Factor | Resolution (Rs) |
| Standard Condition | Acetonitrile:Water (60:40), 30°C, 1.0 mL/min | 4.52 | 150,234 | 1.10 | 2.8 |
| Mobile Phase Composition | 58:42 (v/v) | 4.85 | 151,012 | 1.12 | 2.9 |
| 62:38 (v/v) | 4.21 | 149,876 | 1.08 | 2.7 | |
| Mobile Phase pH | pH 5.8 | 4.50 | 150,567 | 1.11 | 2.8 |
| pH 6.2 | 4.54 | 149,987 | 1.09 | 2.8 | |
| Column Temperature | 25°C | 4.98 | 149,543 | 1.15 | 2.6 |
| 35°C | 4.15 | 150,987 | 1.05 | 3.0 | |
| Flow Rate | 0.9 mL/min | 5.01 | 165,257 | 1.13 | 2.7 |
| 1.1 mL/min | 4.10 | 136,576 | 1.07 | 2.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of the Robustness Testing Workflow
The following diagram illustrates the logical flow of the robustness testing process for the analytical method of "this compound."
References
A Comparative Guide to the Specificity and Selectivity of Assays for Calcifediol Impurity A
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of analytical methodologies for the detection and quantification of Calcifediol Impurity A, a critical quality attribute in the manufacturing of calcifediol-based therapeutics. As a key isomeric impurity, the accurate and precise measurement of Calcifediol Impurity A is paramount for ensuring product safety and efficacy. This document provides a detailed overview of the two most prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
Data Presentation: A Head-to-Head Comparison of Assay Performance
The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of typical HPLC-UV and LC-MS/MS assays for the analysis of Calcifediol Impurity A.
| Performance Characteristic | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.01%[1] | 0.29 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.03%[1] | 1 ng/mL[3] |
| Linearity (Correlation Coefficient) | > 0.99[1] | > 0.99 |
| Specificity/Selectivity | Good, baseline separation of isomers can be achieved with optimized methods.[4] | Excellent, capable of resolving and specifically identifying co-eluting isomers and isobars.[2] |
| Precision (%RSD) | < 10%[5] | < 16%[2] |
| Accuracy (% Recovery) | 80-120%[5] | 75-95%[2] |
| Typical Run Time | 10-30 minutes | 5-15 minutes |
| Instrumentation Cost | Lower | Higher |
| Technical Expertise | Moderate | High |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and robust experimental protocols are the bedrock of reliable and reproducible analytical data. Below are representative protocols for the analysis of Calcifediol Impurity A using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a widely used technique for the routine quality control of calcifediol, offering a balance of performance and cost-effectiveness.
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Calcifediol Impurity A reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water in an 80:20 v/v ratio) to obtain a known concentration.[5]
-
Sample Solution: For drug substance, dissolve a known amount in the diluent to achieve a target concentration. For drug product, a more complex extraction procedure may be required to separate the active pharmaceutical ingredient (API) and its impurities from excipients.[5][6]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) is commonly used.[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water) and an organic solvent (e.g., acetonitrile, methanol, and tetrahydrofuran) is often employed to achieve optimal separation.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is often maintained at an elevated temperature (e.g., 50°C) to improve peak shape and resolution.[4]
-
Detection: UV detection is performed at a wavelength of approximately 264 nm, which is the absorption maximum for calcifediol and its related impurities.[4]
-
Injection Volume: A standard injection volume is 10 µL.
3. Data Analysis:
-
The concentration of Calcifediol Impurity A is determined by comparing its peak area in the sample chromatogram to the peak area of the reference standard.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or complex matrices, LC-MS/MS is the method of choice.
1. Sample Preparation:
-
Standard and Sample Solutions: Preparation is similar to the HPLC-UV method, but often at lower concentrations due to the higher sensitivity of the detector.
-
Extraction for Biological Matrices: For analysis in biological fluids like serum or plasma, a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction is typically required to remove interferences.[7][8]
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A high-efficiency reversed-phase C18 or a chiral column is used to achieve separation of isomers.[8]
-
Mobile Phase: A gradient elution with a mixture of water and methanol containing a small amount of formic acid is common to improve ionization.[8]
-
Flow Rate: Flow rates are typically in the range of 0.3-0.5 mL/min.[8]
-
-
Mass Spectrometry:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Calcifediol and Impurity A are monitored.
-
3. Data Analysis:
-
Quantification is achieved by comparing the peak area ratio of the analyte to an internal standard in the sample with the calibration curve generated from reference standards.
Mandatory Visualizations: Understanding the Workflow
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the typical workflows for impurity analysis.
Caption: A generalized workflow for the analysis of pharmaceutical impurities.
Caption: A decision-making guide for selecting the appropriate analytical assay.
References
- 1. impactfactor.org [impactfactor.org]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 5. ijlpr.com [ijlpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Comparative Stability of Calcifediol Impurity 1 in Diverse Pharmaceutical Formulations: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected stability of "Calcifediol Impurity 1" in various pharmaceutical formulations. While direct comparative stability studies on this specific impurity are not extensively available in peer-reviewed literature, this document synthesizes information from studies on calcifediol and other vitamin D analogs, such as cholecalciferol, to provide a robust predictive analysis. The information herein is intended to guide formulation development and stability testing protocols.
Introduction to Calcifediol and Its Impurities
Calcifediol, also known as 25-hydroxycholecalciferol, is a crucial prohormone in the vitamin D metabolic pathway. Like other vitamin D analogs, calcifediol is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can impact the safety and efficacy of the final drug product. "this compound" is a known related substance of calcifediol, identified with the CAS number 23357-18-8 and the chemical name (S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol.
The stability of calcifediol and its impurities is significantly influenced by the formulation's composition, including the vehicle, excipients, and packaging. Understanding these factors is paramount for developing stable and effective calcifediol-based drug products.
Factors Influencing the Stability of Calcifediol and Its Impurities
Several factors can accelerate the degradation of calcifediol and lead to the formation of impurities like Impurity 1. These include:
-
Oxidation: The unsaturated bond system in the vitamin D structure is prone to oxidation. The presence of oxygen, peroxides in excipients, and certain metal ions can catalyze this degradation.
-
Isomerization: Heat and light can induce isomerization of the triene system, leading to the formation of various isomers, such as pre-vitamin D, tachysterol, and lumisterol.
-
Photodegradation: Exposure to ultraviolet (UV) light can cause complex degradation pathways, including oxidation and isomerization.
-
pH: Both acidic and alkaline conditions can promote the degradation of vitamin D analogs.
-
Temperature: Elevated temperatures accelerate the rates of most degradation reactions.
-
Moisture: The presence of water can facilitate hydrolytic degradation and can also impact the physical stability of solid dosage forms.
Comparative Stability in Different Formulations
The choice of formulation plays a critical role in mitigating the degradation of calcifediol and the formation of its impurities. Based on the available literature for vitamin D analogs, the following table summarizes the expected relative stability of "this compound" in common pharmaceutical formulations.
| Formulation Type | Expected Relative Stability of this compound | Rationale | Key Formulation Considerations |
| Oily Solutions | High | Oily vehicles provide a non-aqueous, lipophilic environment that protects against hydrolysis and oxidation. They can also solubilize calcifediol and its impurities, preventing precipitation. Vitamin D3 is known to be more stable in oil vehicles. | Use of antioxidants (e.g., BHT, BHA, tocopherol), protection from light with amber containers, and use of inert gas to displace oxygen. |
| Solid Dosage Forms (e.g., Tablets, Capsules) | Moderate to High | Stability is dependent on the excipients used and the control of moisture content. Solid-state reactions are generally slower than in solution. | Careful selection of excipients to avoid reactive impurities (e.g., peroxides in povidone), control of water activity, and use of protective coatings. |
| Aqueous Solutions/Suspensions | Low | The presence of water can lead to hydrolysis and provides a medium for other degradation reactions. Vitamin D3 is known to be problematic in terms of stability in aqueous media. | Use of co-solvents, surfactants, and antioxidants. Strict pH control and protection from light are crucial. The addition of chelating agents like EDTA can help stabilize against metal-ion catalyzed degradation. |
| Topical Formulations (e.g., Creams, Ointments) | Moderate | Stability is influenced by the complexity of the formulation, including the presence of water, emulsifiers, and other excipients that can interact with the drug substance. | The base of the formulation (oleaginous vs. aqueous) will be a key determinant of stability. Antioxidants and light protection are essential. |
Experimental Protocols
To definitively assess the stability of "this compound" in a specific formulation, a stability-indicating analytical method and a forced degradation study are essential.
Forced Degradation Study Protocol
A forced degradation study is designed to intentionally degrade the drug substance to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
Objective: To evaluate the degradation of calcifediol and the formation of its impurities, including "this compound," under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of calcifediol in the formulation vehicle and in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance and the formulated product to 80°C for 48 hours.
-
Photodegradation: Expose the sample solution and solid drug substance to UV light (e.g., 254 nm) and visible light (as per ICH Q1B guidelines).
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method with UV or mass spectrometric detection.
-
Data Evaluation:
-
Determine the percentage degradation of calcifediol.
-
Identify and quantify the resulting degradation products, including "this compound."
-
Perform peak purity analysis to ensure that the chromatographic peak of calcifediol is free from co-eluting impurities.
-
Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying calcifediol from its impurities.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).
-
Detection: UV detection at the λmax of calcifediol (around 265 nm) or mass spectrometry for more sensitive and specific detection and identification of impurities.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizing Degradation and Experimental Workflow
To better understand the processes involved in stability testing, the following diagrams have been generated.
Caption: General degradation pathways for Vitamin D analogs.
Caption: Experimental workflow for a comparative stability study.
Conclusion
While direct comparative data for "this compound" is limited, a comprehensive understanding of the stability of vitamin D analogs allows for informed decisions in formulation development. Oily solutions generally offer the most protective environment against degradation, followed by well-formulated solid dosage forms. Aqueous formulations present the greatest stability challenges. To ensure product quality and patient safety, it is imperative to conduct thorough forced degradation studies and employ validated stability-indicating analytical methods to monitor the levels of "this compound" and other potential degradation products throughout the shelf life of the drug product. Future research focusing on the specific degradation kinetics of "this compound" in various formulations would be highly valuable to the pharmaceutical industry.
Safety Operating Guide
Safe Disposal of Calcifediol Impurity 1: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Calcifediol Impurity 1, a substance related to the vitamin D analog calcifediol, requires careful handling and disposal due to the potential hazards associated with this class of compounds. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with general principles of hazardous pharmaceutical waste management.
Hazard Profile of the Parent Compound: Calcifediol
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Fatal if swallowed, in contact with skin, or if inhaled.[1][2][4] | GHS Classification |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][4] | GHS Classification |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs (bone, kidney, endocrine system) through prolonged or repeated exposure.[1][2] | GHS Classification |
Step-by-Step Disposal Protocol for this compound
The following procedure is based on general guidelines for the disposal of hazardous pharmaceutical waste as regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7]
1. Personal Protective Equipment (PPE) and Handling:
-
Before handling this compound, consult the Safety Data Sheet (SDS) for the parent compound, calcifediol.[8]
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2][8]
-
Handle the material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[8]
2. Waste Segregation and Containerization:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
The container must be compatible with the chemical nature of the waste and be leak-proof.
-
For any items that have come into contact with this compound (e.g., contaminated gloves, weighing paper, pipette tips), place them in the designated hazardous waste container.
3. Labeling of Waste Containers:
-
Label the waste container with the words "Hazardous Waste."
-
Clearly identify the contents as "this compound Waste."
-
Include the date when the waste was first added to the container.
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of material in case of a leak.
5. Disposal Procedure:
-
Disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Do not dispose of this material down the drain or in regular solid waste.[5][9] The EPA's Subpart P regulations for hazardous waste pharmaceuticals explicitly prohibit the sewering of such materials.[5]
-
Most hazardous pharmaceutical waste is treated by incineration at a permitted facility to ensure complete destruction.[5][6]
-
Maintain a record of all disposed hazardous waste, including the name of the waste, quantity, and date of disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CALCIFEDIOL - Safety Data Sheet [chemicalbook.com]
- 4. 1.3. Interim decision in relation to calcifediol | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. This compound | CAS No: 23357-18-8 [aquigenbio.com]
- 9. sandiegocounty.gov [sandiegocounty.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
